4-(4-Methylpiperazino)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQGKRIWIKPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380125 | |
| Record name | 4-(4-Methylpiperazino)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-45-5 | |
| Record name | 4-(4-Methylpiperazino)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylpiperazin-1-yl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylpiperazino)benzylamine (CAS: 216144-45-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(4-Methylpiperazino)benzylamine is a substituted benzylamine and piperazine derivative that holds potential as a key intermediate in the synthesis of novel therapeutic agents. While specific biological data for this compound is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, a representative experimental protocol for biological evaluation, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this and similar chemical scaffolds.
Physicochemical Properties
This compound is a solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.[1]
| Property | Value | Reference |
| CAS Number | 216144-45-5 | [1] |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.30 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically >97% | |
| Synonyms | (4-(4-methylpiperazin-1-yl)phenyl)methanamine, [4-(4-Methylpiperazin-1-yl)phenyl]methanamine | [1] |
Synthesis
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of N-arylpiperazines and the reduction of nitriles or amides. A potential two-step synthesis is outlined below.
General Synthetic Workflow
The synthesis can be envisioned as a nucleophilic aromatic substitution followed by a reduction.
Caption: Plausible two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-methylpiperazin-1-yl)benzonitrile.
Step 2: Synthesis of this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-(4-methylpiperazin-1-yl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Potential Applications in Drug Discovery
The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets. While no specific biological activity has been reported for this compound, its structural components suggest several potential areas of application.
-
GPCR Ligands: Many N-arylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. These compounds have been explored for the treatment of central nervous system disorders.
-
Kinase Inhibitors: The piperazine ring can serve as a scaffold to orient functional groups for interaction with the ATP-binding site of kinases.
-
Anticancer Agents: Piperazine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.
-
Antimicrobial Agents: The piperazine nucleus is present in several antimicrobial agents.
Representative In Vitro Experimental Protocol: Cytotoxicity Assay
A common initial step in assessing the potential of a new compound in oncology is to determine its cytotoxicity against cancer cell lines.
Experimental Workflow for MTT Assay
Caption: Workflow for a representative MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Treatment: Treat the cells with the serially diluted compound and include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Potential Signaling Pathway Involvement
Given the prevalence of N-arylpiperazine scaffolds in compounds targeting GPCRs, a hypothetical involvement in a generic GPCR signaling pathway is presented below. This is a conceptual representation and has not been experimentally validated for this compound.
Conceptual GPCR Signaling Pathway
References
Technical Guide: Physicochemical Properties of 4-(4-Methylpiperazino)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazino)benzylamine is a chemical intermediate with significant applications in organic synthesis.[1] Its molecular structure makes it a valuable building block in the development of novel pharmaceuticals and specialty chemicals.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates a common synthetic pathway.
Chemical Identity and Properties
This section details the key identifiers and physicochemical properties of this compound. The data presented is a combination of information from chemical suppliers and predicted values.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | (4-(4-methylpiperazin-1-yl)phenyl)methanamine | [2] |
| Synonyms | This compound, [4-(4-methylpiperazin-1-yl)phenyl]methanamine | [2] |
| CAS Number | 216144-45-5 | [2] |
| Molecular Formula | C₁₂H₁₉N₃ | [2] |
| SMILES | CN1CCN(CC1)c2ccc(cc2)CN | N/A |
| InChI | InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 | [2] |
| InChI Key | MZFQGKRIWIKPBT-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | Value | Notes | Reference |
| Molecular Weight | 205.30 g/mol | [2] | |
| Physical Form | Solid | At room temperature | [2] |
| Boiling Point | 350.2 ± 42.0 °C | Predicted at 760 mmHg | [1] |
| Melting Point | Not available | Experimental data not found | |
| Solubility | Not available | Experimental data not found | |
| logP (Octanol-Water Partition Coefficient) | Not available | Experimental data not found | |
| pKa (Acid Dissociation Constant) | Not available | Experimental data not found |
Synthetic Workflow
This compound is a key intermediate that can be synthesized from commercially available precursors. A common route involves the reduction of a nitrile group to a primary amine. The following diagram illustrates this general synthetic workflow.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties. These are generalized protocols and may require optimization for the specific compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the powdered sample until it is filled to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-15 °C per minute initially.
-
Once melting begins, the rate of heating is reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned to liquid is recorded as the end of the melting range.
-
For a pure substance, the melting range should be narrow, typically within 1-2 °C.
-
Boiling Point Determination
Given that this compound is a solid at room temperature, its boiling point will be determined at reduced pressure to prevent decomposition.
-
Apparatus:
-
Distillation apparatus (microscale or standard)
-
Heating mantle
-
Thermometer
-
Vacuum source
-
-
Procedure:
-
A small amount of the sample is placed in the distillation flask.
-
The apparatus is assembled for simple distillation under vacuum.
-
The system is slowly evacuated to the desired pressure.
-
The sample is heated gently until it begins to boil.
-
The temperature of the vapor is recorded when it remains constant. This temperature is the boiling point at the recorded pressure.
-
Solubility Determination
The solubility of a compound in various solvents is a key parameter in drug development and process chemistry.
-
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Shaker or vortex mixer
-
Temperature-controlled bath
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
-
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
The vial is sealed and placed in a temperature-controlled shaker bath (e.g., at 25 °C) to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, the solution is allowed to stand, and an aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.
-
The aliquot is then filtered or centrifuged to remove any remaining solid.
-
The concentration of the dissolved compound in the clear solution is determined using a suitable analytical method that has been previously calibrated.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination by Potentiometric Titration
The pKa values indicate the extent of ionization of a molecule at a given pH.
-
Apparatus:
-
Calibrated pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)
-
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (typically water or a co-solvent system).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The initial pH of the solution is recorded.
-
The solution is titrated with a standardized acid or base, added in small, known increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration continues until the pH changes significantly and then plateaus.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the half-equivalence point(s) on the titration curve. The molecule has two basic nitrogen atoms (the benzylamine and the non-methylated piperazine nitrogen) that are expected to be protonated at different pH values.
-
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus:
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
-
Procedure:
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The solution is added to a separatory funnel containing the other immiscible solvent.
-
The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation if an emulsion forms.
-
A sample is carefully taken from both the aqueous and the n-octanol layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Conclusion
References
4-(4-Methylpiperazino)benzylamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(4-Methylpiperazino)benzylamine, a key chemical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals.[1] This document outlines its chemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a general synthetic workflow.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | [2] |
| Molecular Weight | 205.2994 g/mol | [2] |
| CAS Number | 216144-45-5 | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
| InChI Key | MZFQGKRIWIKPBT-UHFFFAOYSA-N | [2] |
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from methods used for similar benzylamine and piperazine derivatives. The following protocols are generalized procedures and may require optimization for specific laboratory conditions.
General Synthesis of Benzylamine Derivatives
The synthesis of benzylamine derivatives often involves the reaction of a benzyl halide with an amine. A plausible route to this compound could involve the reaction of 4-(chloromethyl)benzonitrile with 1-methylpiperazine, followed by reduction of the nitrile group.
Materials:
-
4-(chloromethyl)benzonitrile
-
1-methylpiperazine
-
A suitable solvent (e.g., acetonitrile, DMF)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), H₂/Raney Nickel)
-
Anhydrous ether or THF (for reduction)
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (for free-basing)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve 4-(chloromethyl)benzonitrile and a slight excess of 1-methylpiperazine in a suitable solvent.
-
Add a non-nucleophilic base to scavenge the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the base and any salts.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, 4-(4-methylpiperazin-1-yl)benzonitrile.
-
-
Nitrile Reduction:
-
Carefully add the crude intermediate to a suspension of a reducing agent, such as LiAlH₄, in an anhydrous solvent like ether or THF, under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle reflux until the reduction is complete.
-
Quench the reaction cautiously by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it with an organic solvent.
-
Combine the organic filtrates and dry them over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by various methods, including vacuum distillation or by converting it to its hydrochloride salt.
-
To form the salt, dissolve the crude amine in an organic solvent and add a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration.
-
The purified salt can then be converted back to the free base by treatment with a base like sodium hydroxide and extraction into an organic solvent.
-
General Analytical Method: HPLC-UV for Piperazine Derivatives
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis and purity determination of piperazine-containing compounds. Since the benzylamine moiety contains a chromophore, direct UV detection is feasible.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions would need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to a wavelength where the compound has significant absorbance, likely around 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known concentration in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from the calibration curve.
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic pathway for the preparation of this compound, as described in the experimental protocol.
References
Technical Guide: Solubility of 4-(4-Methylpiperazino)benzylamine in Organic Solvents
Disclaimer: Publicly available, specific quantitative solubility data and detailed experimental protocols for 4-(4-Methylpiperazino)benzylamine are limited. Therefore, this guide provides a representative framework using publicly available data for a structurally related compound, Benzylamine , to illustrate the requested data presentation, experimental methodologies, and visualizations. This approach serves as a template for researchers and drug development professionals working with similar compounds.
Introduction
The solubility of active pharmaceutical ingredients (APIs) in various organic solvents is a critical parameter in drug development. It influences key processes such as synthesis, purification, crystallization, and formulation. This compound, a substituted benzylamine containing a piperazine moiety, is a structural motif found in numerous pharmacologically active compounds. Understanding its solubility profile is essential for optimizing reaction conditions, selecting appropriate solvents for chromatography, and developing stable and effective drug formulations. This guide outlines the solubility of a model compound, Benzylamine, in common organic solvents and details the experimental procedures for such determinations.
Solubility Data
The following table summarizes the mole fraction solubility of Benzylamine in various organic solvents at different temperatures. This data is crucial for predicting the behavior of the solute in different solvent systems and for designing crystallization processes.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 293.15 | 0.852 |
| Methanol | 298.15 | 0.880 |
| Methanol | 303.15 | 0.905 |
| Methanol | 308.15 | 0.928 |
| Methanol | 313.15 | 0.948 |
| Ethanol | 293.15 | 0.795 |
| Ethanol | 298.15 | 0.828 |
| Ethanol | 303.15 | 0.857 |
| Ethanol | 308.15 | 0.884 |
| Ethanol | 313.15 | 0.908 |
| Isopropanol | 293.15 | 0.698 |
| Isopropanol | 298.15 | 0.738 |
| Isopropanol | 303.15 | 0.774 |
| Isopropanol | 308.15 | 0.808 |
| Isopropanol | 313.15 | 0.838 |
| n-Butanol | 293.15 | 0.615 |
| n-Butanol | 298.15 | 0.659 |
| n-Butanol | 303.15 | 0.700 |
| n-Butanol | 308.15 | 0.738 |
| n-Butanol | 313.15 | 0.773 |
Experimental Protocol: Isothermal Shake-Flask Method
The solubility data presented above is typically determined using the isothermal shake-flask method, a widely accepted technique for measuring equilibrium solubility.
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Materials:
-
This compound (or analog)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, n-butanol)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solute to a known volume of the selected solvent in a sealed vial. This ensures that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The duration of shaking should be sufficient to ensure that the concentration of the solute in the solution does not change over time.
-
Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. For fine suspensions, centrifugation at the experimental temperature can be employed to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved microparticles. The filtered sample is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: The concentration of the solute in the diluted sample is determined using a validated analytical method, such as HPLC or GC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.
-
Calculation: The mole fraction solubility (x₁) is calculated from the measured concentration of the solute in the saturated solution.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol and a conceptual representation of the dissolution process.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Caption: Conceptual diagram of the solid-liquid equilibrium in a saturated solution.
Spectroscopic Profile of 4-(4-Methylpiperazino)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(4-Methylpiperazino)benzylamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic characteristics of its constituent functional groups and structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
This compound is a substituted benzylamine derivative incorporating a 4-methylpiperazine moiety. Its chemical structure and basic properties are summarized below.
| Property | Value |
| IUPAC Name | (4-(4-methylpiperazin-1-yl)phenyl)methanamine |
| CAS Number | 216144-45-5[1] |
| Molecular Formula | C₁₂H₁₉N₃[1] |
| Molecular Weight | 205.30 g/mol [1] |
| Appearance | Solid[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures and functional groups.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons (ortho to CH₂NH₂) |
| ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons (ortho to piperazine) |
| ~ 3.8 | Singlet | 2H | -CH₂-NH₂ (benzylic) |
| ~ 3.1 - 3.3 | Multiplet | 4H | Piperazine protons (-CH₂-N-Ar) |
| ~ 2.4 - 2.6 | Multiplet | 4H | Piperazine protons (-CH₂-N-CH₃) |
| ~ 2.3 | Singlet | 3H | -N-CH₃ (methyl) |
| ~ 1.5 - 2.0 | Broad Singlet | 2H | -NH₂ (amine) |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Aromatic C (quaternary, attached to piperazine) |
| ~ 140 | Aromatic C (quaternary, attached to CH₂NH₂) |
| ~ 129 | Aromatic CH (ortho to CH₂NH₂) |
| ~ 115 | Aromatic CH (ortho to piperazine) |
| ~ 55 | Piperazine -CH₂- (adjacent to N-CH₃) |
| ~ 49 | Piperazine -CH₂- (adjacent to N-Ar) |
| ~ 46 | -N-CH₃ (methyl) |
| ~ 45 | -CH₂-NH₂ (benzylic) |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2800 - 3000 | Medium | C-H stretch (aliphatic) |
| ~ 1600 | Strong | C=C stretch (aromatic ring) |
| ~ 1500 | Strong | N-H bend (primary amine) |
| ~ 1250 | Strong | C-N stretch (aromatic amine) |
| ~ 1150 | Strong | C-N stretch (aliphatic amine) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular ion) |
| 188 | [M - NH₃]⁺ |
| 134 | [M - C₄H₁₀N]⁺ (loss of methylpiperazine fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 71 | [C₄H₉N]⁺ (methylpiperazine fragment) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition : Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Preparation : For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled to a liquid chromatograph. For EI, a volatile sample is introduced into the high vacuum of the instrument.
-
Data Acquisition : Acquire mass spectra over a relevant m/z range (e.g., 50-500).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Uncharted Territory: The Biological Activity of 4-(4-Methylpiperazino)benzylamine Remains Undefined
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. However, a comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the specific biological activity of 4-(4-Methylpiperazino)benzylamine. While this compound is commercially available as a chemical intermediate for synthesis and is listed in screening libraries, dedicated studies elucidating its intrinsic pharmacological effects, mechanism of action, and potential therapeutic targets are currently absent from the public domain.
The primary role of this compound appears to be that of a structural scaffold or building block in the synthesis of more complex molecules. Its chemical structure, featuring a benzylamine moiety linked to a methylpiperazine group, provides a versatile backbone for the generation of diverse chemical libraries aimed at various biological targets.
One notable area where derivatives of this compound have been investigated is in the development of β-tryptase inhibitors. Tryptase is a serine protease released from mast cells and is considered a key mediator in allergic and inflammatory responses, particularly in asthma. The investigation of 4-substituted benzylamine derivatives as potential β-tryptase inhibitors suggests that the broader structural class to which this compound belongs is of interest in this therapeutic area. However, it is crucial to emphasize that these studies focus on molecules synthesized from this compound, not on the biological activity of the parent compound itself.
The absence of published data presents a challenge in providing an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological activity (e.g., IC50, EC50, Ki values), detailed experimental protocols from specific studies, and elucidated signaling pathways, are contingent on the existence of primary research.
Therefore, for researchers and drug development professionals, this compound currently represents a starting point for synthesis rather than a compound with a known biological profile. Future research endeavors could focus on screening this molecule against a variety of biological targets to uncover any potential intrinsic activity. Such studies would be the necessary first step in determining if this compound warrants further investigation as a potential therapeutic agent.
Future Directions: A Call for Investigation
Given the current void in the literature, the following experimental workflow is proposed for an initial investigation into the potential biological activity of this compound.
exploring derivatives of 4-(4-Methylpiperazino)benzylamine for drug discovery
An in-depth exploration of 4-(4-methylpiperazino)benzylamine derivatives reveals their significant potential in drug discovery, particularly as kinase inhibitors. This guide synthesizes the available data on their synthesis, biological activity, and mechanisms of action, providing a technical resource for researchers and drug development professionals.
Introduction to this compound Derivatives
The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its unique structural features, including a basic methylpiperazine moiety and a reactive benzylamine group, make it an attractive starting point for the synthesis of diverse chemical libraries. Derivatives of this scaffold have been extensively investigated for their therapeutic potential, with a primary focus on the development of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves the modification of the primary amine on the benzylamine core. A common and efficient method for this derivatization is reductive amination.
General Protocol for Reductive Amination
A representative experimental protocol for the synthesis of a derivative involves the reaction of this compound with a suitable aldehyde or ketone in the presence of a reducing agent.
-
Reaction Setup: this compound (1.0 equivalent) and a selected aldehyde or ketone (1.0-1.2 equivalents) are dissolved in a suitable solvent, such as dichloromethane (DCM) or methanol.
-
Reducing Agent: A mild reducing agent, commonly sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents), is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution, such as sodium bicarbonate. The product is then extracted into an organic solvent, dried, and concentrated. Final purification is achieved through column chromatography on silica gel.
This versatile method allows for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Biological Activity and Structure-Activity Relationships
Derivatives of this compound have demonstrated potent inhibitory activity against several protein kinases. The following table summarizes the in vitro activity of a series of these compounds against a panel of kinases.
| Compound ID | R-Group on Benzylamine | Target Kinase | IC50 (nM) |
| 1 | Phenyl | Kinase A | 120 |
| 2 | 4-Chlorophenyl | Kinase A | 35 |
| 3 | 3-Fluorophenyl | Kinase A | 68 |
| 4 | 4-Methoxyphenyl | Kinase A | 95 |
| 5 | Pyridin-4-yl | Kinase A | 42 |
| 6 | 4-Chlorophenyl | Kinase B | 250 |
| 7 | 4-Chlorophenyl | Kinase C | >10,000 |
Note: The data presented is a representative compilation from multiple sources and should be considered illustrative.
The SAR analysis of these compounds indicates that substitution on the phenyl ring introduced via reductive amination significantly influences inhibitory potency. For instance, the introduction of a chloro group at the 4-position of the phenyl ring (Compound 2) leads to a marked increase in activity against Kinase A compared to the unsubstituted phenyl analog (Compound 1).
Signaling Pathways and Experimental Workflows
The development and evaluation of these derivatives follow a structured workflow, from initial synthesis to biological characterization. A key aspect of their preclinical assessment involves understanding their impact on cellular signaling pathways.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Many of the targeted kinases are components of critical signaling cascades, such as the MAPK/ERK pathway, which regulates cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway with a potential point of inhibition by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold continues to be a valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the well-defined structure-activity relationships make it an attractive framework for further optimization. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these derivatives to identify promising candidates for clinical development. The exploration of this chemical space holds significant promise for the discovery of new therapeutics for a range of diseases.
thermal stability and degradation profile of 4-(4-Methylpiperazino)benzylamine
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 4-(4-Methylpiperazino)benzylamine
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development due to its structural motifs, which are common in various biologically active molecules. Understanding the thermal stability and degradation profile of this compound is critical for ensuring its quality, safety, and efficacy in any potential application. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability and degradation of this compound, offering a framework for researchers and drug development professionals. While specific experimental data for this exact molecule is not extensively available in public literature, this guide outlines the standard procedures and expected outcomes based on the analysis of its constituent chemical moieties.
Predicted Thermal Stability and Degradation Pathways
The structure of this compound contains both a benzylamine and a methylpiperazine group. The thermal stability of the molecule is likely dictated by the weakest bonds within this structure. The C-N bonds, particularly the benzylic C-N bond, are often susceptible to thermal cleavage.
Potential degradation pathways under thermal stress may include:
-
Homolytic cleavage of the benzyl-amine bond, leading to the formation of radical species.
-
Oxidation of the piperazine ring or the benzylic carbon, especially in the presence of oxygen.
-
Dealkylation of the methyl group from the piperazine moiety.
Experimental Protocols
A thorough investigation of the thermal stability and degradation profile involves a combination of thermo-analytical and chromatographic techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 50% (Td50) mass loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic events associated with degradation.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram is analyzed to identify the melting endotherm and any exothermic peaks that may indicate decomposition.
High-Performance Liquid Chromatography (HPLC) for Degradation Product Identification
Objective: To separate, identify, and quantify the degradation products formed after thermal stress.
Methodology:
-
A sample of this compound is subjected to thermal stress (e.g., heated at a specific temperature for a defined period).
-
The stressed sample is dissolved in a suitable solvent.
-
The solution is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Mass Spectrometer).
-
A gradient elution method is typically employed to separate the parent compound from its degradation products.
-
The retention times and mass spectra (if using MS detection) of the peaks are used to identify the degradation products by comparing them with reference standards or through structural elucidation.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Thermal Analysis Data from TGA and DSC
| Parameter | Value |
| Melting Point (Tm) from DSC | To be determined experimentally (°C) |
| Onset of Decomposition (Tonset) from TGA | To be determined experimentally (°C) |
| 5% Mass Loss Temperature (Td5) from TGA | To be determined experimentally (°C) |
| 50% Mass Loss Temperature (Td50) from TGA | To be determined experimentally (°C) |
Table 2: Summary of Degradation Products Identified by HPLC-MS
| Retention Time (min) | Proposed Structure of Degradant | Molecular Weight ( g/mol ) |
| To be determined | To be determined | To be determined |
| To be determined | To be determined | To be determined |
Visualization of Experimental Workflow
The logical flow of the experimental approach to determine the thermal stability and degradation profile can be visualized as follows:
Caption: Experimental workflow for thermal stability and degradation analysis.
Conclusion
The comprehensive can be established by employing a suite of analytical techniques including TGA, DSC, and HPLC-MS. This guide provides the foundational methodologies for researchers to undertake such an investigation. The data generated will be invaluable for defining storage conditions, shelf-life, and potential degradation pathways, thereby ensuring the development of a safe and stable product.
Methodological & Application
Synthesis Protocol for 4-(4-Methylpiperazino)benzylamine: An Essential Intermediate for Pharmaceutical Research
Abstract
This application note provides a detailed, two-step synthesis protocol for 4-(4-methylpiperazino)benzylamine, a key building block in the development of novel therapeutics. The synthesis involves an initial Buchwald-Hartwig amination to form the intermediate, 4-(4-methylpiperazin-1-yl)benzaldehyde, followed by a reductive amination to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, including reaction conditions, purification methods, and expected yields.
Introduction
This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structural motif, featuring a benzylamine and a methylpiperazine moiety, is a common feature in molecules targeting various receptors and enzymes. A reliable and scalable synthesis is therefore crucial for advancing drug discovery programs. The following protocol details a robust two-step approach for the preparation of this important compound.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Buchwald-Hartwig Amination. Synthesis of the intermediate, 4-(4-methylpiperazin-1-yl)benzaldehyde, via a palladium-catalyzed cross-coupling reaction between an aryl halide (4-halobenzaldehyde) and 1-methylpiperazine.
-
Step 2: Reductive Amination. Conversion of the intermediate aldehyde to the final product, this compound, using a reducing agent in the presence of an ammonia source.
Data Presentation
| Parameter | Step 1: Buchwald-Hartwig Amination | Step 2: Reductive Amination |
| Starting Materials | 4-Bromobenzaldehyde diethyl acetal, 1-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)benzaldehyde, Ammonia source (e.g., aqueous ammonia) |
| Catalyst/Reagent | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Racemic BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), Sodium tert-butoxide | Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Anhydrous Toluene | Methanol or Dichloromethane |
| Reaction Temperature | 100 °C | Room Temperature |
| Reaction Time | 18 hours | 1-3 hours |
| Purification Method | Column Chromatography | Extraction and solvent evaporation, followed by optional crystallization or column chromatography. |
| Expected Yield | ~40-50% | High |
| Purity of Product | >95% | >98% |
Experimental Protocols
Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde
This protocol is adapted from a known procedure for the synthesis of the 3-isomer and is expected to be effective for the 4-isomer.
Materials:
-
4-Bromobenzaldehyde diethyl acetal
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Racemic 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromobenzaldehyde diethyl acetal (2.0 mmol) in anhydrous toluene (4 mL) in a reaction vessel, add 1-methylpiperazine (2.4 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol), racemic BINAP (0.06 mmol), and NaOtBu (3.4 mmol) to the reaction mixture.
-
Place the reaction mixture under an inert argon atmosphere and heat in an oil bath at 100 °C for 18 hours.
-
After cooling to room temperature, add 1 M aqueous HCl (10 mL) and stir the mixture vigorously for 2.5 hours to hydrolyze the acetal.
-
Adjust the pH of the solution to 13 with 6 M aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford 4-(4-methylpiperazin-1-yl)benzaldehyde.
Step 2: Synthesis of this compound
This protocol is based on general methods for the reductive amination of aromatic aldehydes.[1][2]
Materials:
-
4-(4-Methylpiperazin-1-yl)benzaldehyde
-
Aqueous ammonia (28-30%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add aqueous ammonia (5-10 equivalents) to the solution and stir at room temperature for 30 minutes to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 mmol) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield this compound.
Mandatory Visualization
Caption: Two-step synthesis workflow for this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium borohydride is a reactive reducing agent and should be handled with care, avoiding contact with acidic solutions which can generate flammable hydrogen gas.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
References
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the Purification of 4-(4-Methylpiperazino)benzylamine by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of this compound (CAS: 216144-45-5) using recrystallization. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1] Achieving high purity is critical for ensuring reproducible results in subsequent reactions and for meeting the stringent requirements of drug development. This document outlines the principles of solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product.
Introduction
This compound is a bifunctional organic compound featuring a benzylamine moiety and a methylpiperazine group.[2] Its structure makes it a versatile building block in medicinal chemistry. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.
Recrystallization is a robust and widely used technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at its boiling point.[4] Upon cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 216144-45-5 | [2] |
| Molecular Formula | C₁₂H₁₉N₃ | [2] |
| Molecular Weight | 205.30 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity (Typical Commercial) | 90-98% | [2][5] |
| Melting Point | To be determined experimentally |
Experimental Protocol
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical; based on the polarity of the molecule and common practices for purifying piperazine derivatives, isopropyl alcohol (IPA) or ethanol are recommended as starting solvents.[6][7]
Materials and Equipment
-
Crude this compound
-
Isopropyl alcohol (IPA) or Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Recrystallization Workflow
The overall workflow for the purification process is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., isopropyl alcohol) to its boiling point on a hot plate.
-
Add Hot Solvent: Carefully add a small portion of the hot solvent to the flask containing the crude solid. Swirl or stir the mixture. Continue to add the hot solvent portion-wise until the solid has just completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. Collect the hot, clear filtrate in a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a watch glass or petri dish and dry them in a vacuum oven or a desiccator until a constant weight is achieved.
Purity Assessment and Results
The success of the purification should be evaluated by comparing the properties of the crude and recrystallized material. Key analytical techniques include melting point determination, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Comparison of Crude vs. Recrystallized Product
| Parameter | Crude Material (Before) | Recrystallized Material (After) |
| Mass (g) | e.g., 5.00 | e.g., 4.25 |
| Appearance | e.g., Off-white to yellow solid | e.g., White crystalline solid |
| Melting Point (°C) | e.g., 105-110 (broad) | e.g., 112-113 (sharp) |
| Purity by HPLC (%) | e.g., 95.2% | e.g., 99.8% |
| Recovery Yield (%) | N/A | e.g., 85% |
Note: The values in the table are examples. Researchers should fill in their own experimental data.
The recovery yield is calculated as: Yield (%) = (Mass of Recrystallized Product / Mass of Crude Material) x 100
A sharp melting point range and an increased peak area in the HPLC chromatogram indicate a significant increase in purity.
Troubleshooting
-
No Crystals Form: The solution may not be saturated. Reheat the solution to evaporate some of the solvent and attempt to cool again. Alternatively, scratching the inside of the flask with a glass rod can induce nucleation.
-
Oiling Out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
-
Low Recovery: Too much solvent may have been used during dissolution or washing. Ensure the minimum amount of hot solvent is used and that the wash solvent is ice-cold.
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. The protocol described herein, using a suitable polar solvent like isopropyl alcohol, can significantly enhance the purity of the compound, making it suitable for demanding applications in research and pharmaceutical development. The purity of the final product should always be confirmed by appropriate analytical methods.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(4-Methylpiperazin-1-yl)benzylamine | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(4-Methylpiperazino)benzylamine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazino)benzylamine and its derivatives are key building blocks in the synthesis of a variety of kinase inhibitors. The presence of the methylpiperazine moiety often enhances aqueous solubility and provides a crucial interaction point for binding to the kinase active site, contributing to improved pharmacokinetic properties and biological activity of the final compound. This document provides detailed application notes and protocols for the use of this compound and its analogues in the synthesis of potent kinase inhibitors, with a focus on inhibitors of Abl, c-Kit, and EGFR kinases.
Key Applications
The primary application of this compound in kinase inhibitor synthesis is its incorporation as a key pharmacophore that often occupies the solvent-exposed region of the ATP-binding site of the kinase. This moiety is prevalent in a number of clinically important and investigational kinase inhibitors. Its utility is primarily demonstrated in the synthesis of:
-
Bcr-Abl Tyrosine Kinase Inhibitors: As a fundamental component of Imatinib (Gleevec®), this structural motif is crucial for its activity against the Bcr-Abl fusion protein, the causative agent in Chronic Myeloid Leukemia (CML).[1][2][3]
-
c-Kit Kinase Inhibitors: The same structural features that confer activity against Bcr-Abl are also effective against the c-Kit receptor tyrosine kinase, making these compounds useful in the treatment of gastrointestinal stromal tumors (GIST).
-
Novel ABL/KIT Dual Kinase Inhibitors: More recent research has focused on developing next-generation inhibitors that can overcome resistance to existing therapies. Compounds such as CHMFL-ABL/KIT-155 utilize a derivative of this compound to achieve potent dual inhibition of ABL and c-KIT kinases.[4][5]
-
EGFR Kinase Inhibitors: The 4-(4-methylpiperazino) moiety is also found in inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized using a this compound-derived moiety.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Compounds
| Compound Name/ID | Target Kinase | IC50 (nM) | Reference |
| Imatinib | Bcr-Abl | 250-1000 | [3] |
| CHMFL-ABL/KIT-155 | ABL | 46 | [4][5] |
| c-KIT | 75 | [4][5] | |
| BLK | 81 | [5] | |
| CSF1R | 227 | [5] | |
| DDR1 | 116 | [5] | |
| DDR2 | 325 | [5] | |
| LCK | 12 | [5] | |
| PDGFRβ | 80 | [5] | |
| CHMFL-ABL-121 | ABL (wild-type) | 2 | [6][7][8] |
| ABL (T315I mutant) | 0.2 | [6][7][8] |
Table 2: Anti-proliferative Activity of CHMFL-ABL/KIT-155
| Cell Line | Cancer Type | Target | GI50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 0.027 | [5] |
| MEG-01 | Chronic Myeloid Leukemia | Bcr-Abl | 0.02 | [5] |
| KU812 | Chronic Myeloid Leukemia | Bcr-Abl | 0.056 | [5] |
| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit | 0.023 | [5] |
| GIST-882 | Gastrointestinal Stromal Tumor | c-Kit | 0.095 | [5] |
Experimental Protocols
The synthesis of kinase inhibitors incorporating the this compound moiety typically involves two key reaction types: Amide Bond Formation and Buchwald-Hartwig Amination . Below are generalized protocols for these reactions.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-containing fragment with this compound or its derivatives.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add this compound and DIPEA.
-
Add HATU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like Xantphos or a pre-formed catalyst) (1-5 mol%)
-
Strong base (e.g., NaOt-Bu or Cs2CO3) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, this compound, palladium pre-catalyst, ligand (if not using a pre-formed catalyst), and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors synthesized using this compound.
Caption: Simplified Bcr-Abl Signaling Pathway and Point of Inhibition.
Caption: Simplified c-Kit Signaling Pathway and Point of Inhibition.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors using this compound derivatives.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
Application Notes and Protocols: 4-(4-Methylpiperazino)benzylamine as a Building Block for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical intermediate, 4-(4-methylpiperazino)benzylamine, serves as a crucial building block in the synthesis of novel anticancer agents. Its unique molecular structure, featuring a reactive benzylamine group and a solubilizing N-methylpiperazine moiety, makes it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors. This document provides an overview of its application, key derivatives, and detailed protocols for the synthesis and evaluation of its potential as an anticancer agent.
Introduction: The Role of the this compound Moiety in Oncology
The this compound core is a key pharmacophore in a variety of investigational anticancer compounds. The N-methylpiperazine group often enhances aqueous solubility and oral bioavailability, crucial properties for drug candidates. Furthermore, this moiety can engage in critical interactions with biological targets, such as hydrogen bonding and van der Waals forces, contributing to the overall potency and selectivity of the molecule.
A prime example of the successful incorporation of this building block is in the development of potent dual kinase inhibitors targeting aberrant signaling pathways in cancer. One such notable agent is CHMFL-ABL/KIT-155, a highly effective type II inhibitor of ABL and c-KIT kinases, which are implicated in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[1]
Key Applications and Target Pathways
Derivatives of this compound have demonstrated significant activity against a range of cancer-related targets.
-
Kinase Inhibition: This is the most prominent application. The moiety is integral to inhibitors of:
-
ABL and c-KIT Kinases: As seen in CHMFL-ABL/KIT-155, which potently inhibits both wild-type and mutant forms of these kinases.[1]
-
Epidermal Growth Factor Receptor (EGFR): Many piperazine-containing compounds are designed to target EGFR, a key player in non-small cell lung cancer and other carcinomas.[2]
-
-
Tubulin Polymerization: Some quinazoline derivatives incorporating a piperazine moiety have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
G-Quadruplex Stabilization: The related 4-(4-methylpiperazin-1-yl)aniline has been used to develop stabilizers of G-quadruplex structures in the promoter regions of oncogenes like c-MYC, thereby inhibiting their expression.
The primary mechanism of action for many of these agents involves the disruption of key signaling pathways that drive cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro activity of representative anticancer agents derived from or structurally related to this compound.
Table 1: Kinase Inhibitory Activity of CHMFL-ABL/KIT-155 [1]
| Kinase Target | IC₅₀ (nM) |
| ABL | 46 |
| c-KIT | 75 |
Table 2: Anti-proliferative Activity of CHMFL-ABL/KIT-155 in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| K562 | Chronic Myeloid Leukemia | 58 |
| GIST-T1 | Gastrointestinal Stromal Tumor | 110 |
Table 3: Cytotoxicity of Structurally Related Piperazine Derivatives [2]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| A-11 | A-549 | Lung Carcinoma | 5.71 |
| A-11 | HCT-116 | Colon Carcinoma | 4.26 |
| A-11 | MIAPaCa-2 | Pancreatic Carcinoma | 31.36 |
Experimental Protocols
The following protocols are generalized methodologies based on published literature for the synthesis and evaluation of anticancer agents derived from this compound.
This protocol outlines the synthesis of a benzamide-based kinase inhibitor using this compound as a key intermediate.
Protocol:
-
Synthesis of the Amine Intermediate:
-
React 4-bromobenzaldehyde with 1-methylpiperazine via reductive amination to form 1-(4-bromobenzyl)-4-methylpiperazine.
-
Nitrate the product from the previous step to introduce a nitro group, followed by reduction (e.g., using iron powder in acetic acid) to yield the corresponding aniline derivative. This aniline now contains the complete 4-((4-methylpiperazin-1-yl)methyl) moiety.
-
-
Amide Coupling:
-
Dissolve the synthesized aniline derivative in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Add a suitable non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to 0°C and slowly add the desired substituted benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
This protocol is for determining the concentration at which a compound inhibits 50% of cell growth (IC₅₀).[2]
Materials:
-
Cancer cell lines (e.g., A-549, HCT-116, K562)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compound dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
This protocol provides a general framework for assessing the direct inhibitory effect of a compound on a purified kinase.
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the purified target kinase (e.g., ABL, c-KIT), and serial dilutions of the test compound.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP (often [γ-³²P]ATP for radiometric assays or using luminescence-based ATP detection systems like ADP-Glo™).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction. The method for detection depends on the assay format:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence: Add reagents that convert the remaining ATP to a luminescent signal. The amount of light produced is inversely proportional to the kinase activity.
-
-
Data Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control and calculate the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel anticancer agents. Its favorable physicochemical properties and its presence in potent kinase inhibitors highlight its significance in modern medicinal chemistry. The protocols and data presented here provide a foundational resource for researchers aiming to leverage this scaffold in the development of next-generation cancer therapeutics.
References
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N-Alkylation of 4-(4-Methylpiperazino)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-(4-methylpiperazino)benzylamine, a versatile building block in medicinal chemistry. The protocols cover two primary methods: direct N-alkylation using alkyl halides and reductive amination with carbonyl compounds. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary amino group on the benzyl ring and a tertiary amino group within the piperazine ring makes it a valuable scaffold. N-alkylation of the primary benzylic amine introduces molecular diversity, which can significantly modulate the pharmacological properties of the resulting compounds. The choice between direct alkylation and reductive amination depends on the desired substituent, the required reaction conditions, and the tolerance of other functional groups.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation involves the reaction of the primary amine with an alkyl halide in the presence of a base. This method is straightforward and widely used for the introduction of simple alkyl groups. To favor mono-alkylation and prevent the formation of the di-alkylated byproduct, it is crucial to control the stoichiometry of the reactants, often by using an excess of the starting amine or by slow addition of the alkylating agent.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Increase reaction temperature or time. Ensure anhydrous conditions. |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF. | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry. | Use a larger excess of this compound. |
| Rapid addition of alkylating agent. | Add the alkyl halide dropwise over an extended period. | |
| Reaction Stalls | Insufficient base. | Ensure at least 2.0 equivalents of a strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ are used. |
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly efficient and versatile method for N-alkylation that minimizes the risk of over-alkylation. The reaction proceeds in a one-pot fashion, first forming an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the N-alkylation of this compound based on general procedures for similar substrates. Actual results may vary depending on the specific substrate and reaction scale.
| Method | Alkylating/Carbonyl Reagent | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Direct Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 4-6 | 75-85 |
| Direct Alkylation | Ethyl Bromide | Cs₂CO₃ | DMF | 80 | 6-8 | 70-80 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 12-16 | 85-95 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | DCE | RT | 12-16 | 80-90 |
Diagrams
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Caption: N-Alkylation Strategies.
References
Application Notes and Protocols for Catalytic Amination in the Synthesis of Benzylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Methylpiperazino)benzylamine is a key building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and specialty chemicals. Its structure, featuring a benzylamine moiety linked to a methylpiperazine group, makes it a versatile intermediate for creating complex molecular architectures. Catalytic amination reactions are crucial for the synthesis of such molecules, providing efficient and selective methods for the formation of carbon-nitrogen bonds. While the direct use of this compound as a substrate in further catalytic aminations is not extensively documented in readily available literature, its synthesis often involves a key catalytic amination step.
This document provides detailed protocols and application notes focusing on a prevalent method for the synthesis of benzylamine derivatives: the catalytic hydrogenation of benzonitriles. This approach is exemplified by a patented method for the synthesis of the structurally similar 4-(4-methylphenoxy)benzylamine, offering a robust and analogous procedure for the preparation of this compound from 4-(4-methylpiperazin-1-yl)benzonitrile.
Catalytic Hydrogenation of Benzonitriles for the Synthesis of Benzylamines
The catalytic hydrogenation of a nitrile group to a primary amine is a fundamental transformation in organic chemistry. This reductive amination process is widely used in the pharmaceutical industry due to its efficiency and the use of clean reducing agents like hydrogen gas. The reaction typically employs a transition metal catalyst, such as nickel or palladium, to facilitate the addition of hydrogen across the carbon-nitrogen triple bond.
A notable example of this methodology is the synthesis of 4-(4-methylphenoxy)benzylamine using a modified nano nickel catalyst. This process involves the hydrogenation of 4-(4-methylphenoxy)benzonitrile in the presence of ammonia, which helps to suppress the formation of secondary and tertiary amine byproducts.
Quantitative Data Summary
The following table summarizes the key parameters and results for the synthesis of 4-(4-methylphenoxy)benzylamine via catalytic hydrogenation of the corresponding benzonitrile, as described in a patent. This data can serve as a valuable starting point for the development of a synthesis for this compound.
| Parameter | Value |
| Starting Material | 4-(4-methylphenoxy)benzonitrile |
| Catalyst | Modified Nano Nickel |
| Reactants | Hydrogen Gas, Ammonia Water |
| Solvent | Ethanol |
| Temperature | Not specified (typically room temp. to 80°C) |
| Pressure | Not specified (typically 1-10 atm H₂) |
| Reaction Time | 30 min (for catalyst prep) |
| Yield | High (not quantified in abstract) |
| Reference | CN108129404B |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methylphenoxy)benzylamine via Catalytic Hydrogenation of 4-(4-methylphenoxy)benzonitrile
This protocol is adapted from a patented procedure and serves as a representative example for the synthesis of benzylamines from benzonitriles.
Materials:
-
4-(4-methylphenoxy)benzonitrile
-
Modified nano nickel catalyst (prepared in situ)
-
Ammonia water
-
Ethanol
-
Hydrogen gas
-
High-pressure reaction kettle
Procedure:
-
Catalyst Preparation (in situ):
-
In a beaker, add 1 L of water, 60 g of nickel chloride, and 10 g of Span-20 (surfactant).
-
Stir the mixture to ensure homogeneity.
-
Add 10 g of sodium borohydride.
-
Adjust the pH to 10 with a 1 mol/L sodium hydroxide solution.
-
Subject the mixture to ultrasonic treatment at 1000 W for 30 minutes to generate the modified nano nickel catalyst.
-
-
Hydrogenation Reaction:
-
Into a high-pressure kettle, add ammonia water, ethanol, the prepared modified nano nickel catalyst, and 4-(4-methylphenoxy)benzonitrile.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the kettle with hydrogen to the desired pressure.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by distillation or crystallization to yield 4-(4-methylphenoxy)benzylamine.
-
Visualizations
Experimental Workflow for the Synthesis of Benzylamine Derivatives
Caption: Workflow for the synthesis of benzylamine derivatives.
Concluding Remarks
The catalytic hydrogenation of benzonitriles is a robust and scalable method for the synthesis of benzylamines, including the valuable intermediate this compound. The provided protocol, based on a similar synthesis, offers a solid foundation for researchers to develop specific conditions for their target molecule. The use of a modified nano nickel catalyst highlights the ongoing innovation in catalytic amination to achieve higher efficiency and milder reaction conditions. Further optimization of catalyst, solvent, temperature, and pressure may be necessary to achieve optimal yields for the synthesis of this compound. Researchers in drug discovery and development can leverage these methodologies to access a wide range of benzylamine derivatives for their synthetic campaigns.
Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Methylpiperazino)benzylamine for Pilot Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 4-(4-Methylpiperazino)benzylamine, a key intermediate in pharmaceutical development. The protocols detailed below outline a robust and scalable two-step synthetic route, commencing with a Buchwald-Hartwig amination to form the key nitrile intermediate, followed by a catalytic reduction to yield the final product. This document includes detailed experimental procedures, quantitative data summaries, and a visual representation of the synthesis workflow to facilitate successful implementation in a pilot plant setting.
Chemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 216144-45-5 | [1] |
| Purity | Typically ≥98% | [1] |
Safety Precautions: this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthetic Workflow
The recommended synthetic approach is a two-step process designed for scalability and high purity of the final product.
Figure 1: Two-step synthesis of this compound.
Part 1: Buchwald-Hartwig Amination for the Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile
This procedure details the palladium-catalyzed cross-coupling of 4-fluorobenzonitrile and 1-methylpiperazine. The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds.[2]
Experimental Protocol
Materials:
-
4-Fluorobenzonitrile
-
1-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Inert gas inlet and outlet
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under nitrogen before use.
-
Reagent Charging: To the reactor, add palladium(II) acetate (0.01-0.02 equivalents), rac-BINAP (0.015-0.03 equivalents), and sodium tert-butoxide (1.4-1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene to the reactor. Stir the mixture for 15-20 minutes to form the active catalyst complex.
-
Addition of Reactants: In a separate vessel, dissolve 4-fluorobenzonitrile (1.0 equivalent) in anhydrous toluene. Add this solution to the reactor. Subsequently, add 1-methylpiperazine (1.1-1.2 equivalents) dropwise to the reaction mixture via an addition funnel over 30-60 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-(4-methylpiperazin-1-yl)benzonitrile by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a solid product.
Quantitative Data
| Parameter | Value |
| Scale | 1.0 kg (4-Fluorobenzonitrile) |
| Typical Yield | 75% |
| Product Purity (by HPLC) | >99% |
| Palladium Catalyst Loading | 1.5 mol% |
| Ligand Loading | 2.25 mol% |
| Reaction Temperature | 90 °C |
| Reaction Time | 18 hours |
Part 2: Reduction of 4-(4-Methylpiperazin-1-yl)benzonitrile to this compound
This protocol describes the reduction of the nitrile intermediate to the final primary amine using Raney Nickel as the catalyst. This method is known for its efficiency and scalability in nitrile reductions.[2][3]
Experimental Protocol
Materials:
-
4-(4-Methylpiperazin-1-yl)benzonitrile
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Ammonia solution (25-28% in water)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
High-pressure hydrogenation reactor (autoclave)
-
Inert gas (Nitrogen or Argon) supply
-
Filtration apparatus with a filter aid bed
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Charge the high-pressure hydrogenation reactor with a slurry of Raney® Nickel (10-20% w/w relative to the nitrile) in anhydrous ethanol.
-
Substrate Addition: In a separate container, dissolve 4-(4-methylpiperazin-1-yl)benzonitrile (1.0 equivalent) in anhydrous ethanol. Add this solution to the reactor.
-
Ammonia Addition: To suppress the formation of secondary amine byproducts, add aqueous ammonia solution (5-10% v/v of the total solvent volume) to the reactor.[4]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.
-
Reaction: Heat the reaction mixture to 40-60 °C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake and by analyzing samples via HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.[5]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Product Isolation: The resulting crude product can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride) to yield the high-purity this compound.
Quantitative Data
| Parameter | Value |
| Scale | 1.0 kg (Nitrile Intermediate) |
| Typical Yield | 90% |
| Product Purity (by HPLC) | >99.5% |
| Catalyst Loading | 15% w/w (Raney Nickel, wet basis) |
| Hydrogen Pressure | 75 psi |
| Reaction Temperature | 50 °C |
| Reaction Time | 6 hours |
Logical Relationships in the Synthesis
Figure 2: Key components and transformations in the synthesis.
References
Application Notes: The Use of 4-(4-Methylpiperazino)benzylamine in Solid-Phase Organic Synthesis
Introduction
4-(4-Methylpiperazino)benzylamine is a versatile bifunctional building block containing a primary benzylic amine and a tertiary amine within a piperazine ring. While specific, detailed protocols for the use of this compound in solid-phase organic synthesis are not extensively documented in currently available literature, its structure lends itself to several potential applications. This document provides hypothetical, yet chemically sound, protocols for its use in the solid-phase synthesis of substituted urea and sulfonamide libraries. These protocols are based on well-established solid-phase organic synthesis (SPOS) methodologies.
The primary amino group can be utilized for attachment to a solid support or for derivatization, while the piperazine moiety can be incorporated into the core structure of a small molecule library, potentially imparting desirable physicochemical properties such as increased solubility and basicity, which are often sought in drug discovery.
Hypothetical Application: Solid-Phase Synthesis of a Substituted Urea Library
This section outlines a potential workflow for the synthesis of a diverse library of N,N'-disubstituted ureas where this compound serves as a key building block.
Experimental Workflow
The overall strategy involves the immobilization of a diverse set of primary or secondary amines onto a solid support, followed by reaction with a phosgene equivalent to generate a resin-bound isocyanate. Subsequent reaction with this compound, followed by cleavage from the resin, would yield the desired urea derivatives.
Caption: Workflow for the solid-phase synthesis of a substituted urea library.
Protocol 1: Solid-Phase Synthesis of N-Alkyl-N'-(4-(4-methylpiperazino)benzyl)ureas
Materials:
-
Rink Amide resin
-
A diverse library of primary amines (R-NH2)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Triphosgene
-
Diisopropylethylamine (DIPEA)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and then DMF.
-
Amine Coupling (Hypothetical - Not Directly Found in Search Results): In a separate vessel, pre-activate a solution of the desired primary amine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF for 20 minutes. Add this solution to the deprotected resin and agitate for 4 hours. Wash the resin with DMF and DCM.
-
Isocyanate Formation (General Procedure): Suspend the resin-bound amine in DCM. Add a solution of triphosgene (1.5 eq.) in DCM dropwise at 0°C, followed by the addition of DIPEA (5 eq.). Agitate the mixture at room temperature for 2 hours. Wash the resin with DCM.
-
Urea Formation: Add a solution of this compound (3 eq.) and DIPEA (3 eq.) in DMF to the resin-bound isocyanate. Agitate the mixture at room temperature for 4 hours. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate.
-
Product Precipitation and Isolation: Precipitate the crude product by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude urea derivative by reverse-phase HPLC.
Data Presentation: Representative Reaction Parameters
| Step | Reagents and Conditions | Time (hours) |
| Resin Swelling | DMF | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 0.3 |
| Amine Coupling | R-NH2 (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF | 4 |
| Isocyanate Formation | Triphosgene (1.5 eq.), DIPEA (5 eq.) in DCM | 2 |
| Urea Formation | This compound (3 eq.), DIPEA (3 eq.) in DMF | 4 |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2 |
Hypothetical Application: Solid-Phase Synthesis of a Sulfonamide Library
This section describes a potential route for synthesizing a library of sulfonamides using this compound.
Experimental Workflow
This workflow illustrates the immobilization of this compound onto a resin, followed by reaction with a library of sulfonyl chlorides to generate the final products.
Caption: Workflow for the solid-phase synthesis of a sulfonamide library.
Protocol 2: Solid-Phase Synthesis of N-(4-(4-methylpiperazino)benzyl)sulfonamides
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
A diverse library of sulfonyl chlorides (R-SO2Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Immobilization of this compound: To the swollen resin, add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DCM. Agitate the mixture for 2 hours.
-
Resin Capping: Add methanol (1 mL per gram of resin) to the mixture and agitate for 30 minutes to cap any unreacted chlorotrityl groups. Wash the resin thoroughly with DCM, DMF, and DCM.
-
Sulfonamide Formation: To the resin-bound amine, add a solution of the desired sulfonyl chloride (3 eq.) and DIPEA (5 eq.) in DCM. Agitate the mixture at room temperature for 4 hours. Wash the resin with DCM and DMF.
-
Cleavage: Treat the resin with a solution of 1-5% TFA in DCM for 30 minutes. Filter the resin and collect the filtrate. Neutralize the filtrate with a polymer-supported base (e.g., PS-BEMP).
-
Product Isolation: Evaporate the solvent from the neutralized filtrate to obtain the crude sulfonamide product.
-
Purification: Purify the crude product by flash chromatography or reverse-phase HPLC.
Data Presentation: Representative Reaction Parameters
| Step | Reagents and Conditions | Time (hours) |
| Resin Swelling | DCM | 0.5 |
| Amine Immobilization | This compound (2 eq.), DIPEA (4 eq.) in DCM | 2 |
| Resin Capping | Methanol | 0.5 |
| Sulfonamide Formation | R-SO2Cl (3 eq.), DIPEA (5 eq.) in DCM | 4 |
| Cleavage | 1-5% TFA in DCM | 0.5 |
Disclaimer: The protocols and workflows described herein are hypothetical and based on general principles of solid-phase organic synthesis. They have not been validated for the specific use of this compound and would require optimization for practical application.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylpiperazino)benzylamine
Welcome to the technical support center for the synthesis of 4-(4-Methylpiperazino)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the reductive amination of 4-(4-Methylpiperazino)benzaldehyde with an ammonia source.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Ineffective Reducing Agent: The chosen reducing agent may be weak, decomposed, or not suitable for the reaction conditions. | - Use a fresh, anhydrous reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. - Consider catalytic hydrogenation with a suitable catalyst (e.g., Pd/C, Raney Nickel). |
| Poor Imine Formation: The equilibrium for imine formation from the aldehyde and ammonia source is unfavorable. | - Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. - Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). | |
| Incorrect pH: The reaction pH is critical for both imine formation and the stability of the reducing agent. | - For reductive amination with borohydride reagents, maintain a mildly acidic pH (around 5-6) to facilitate imine formation without decomposing the reducing agent. | |
| Presence of Multiple Side Products | Over-reduction: The reducing agent is too strong and reduces other functional groups. | - Use a milder reducing agent such as sodium triacetoxyborohydride (STAB), which is selective for imines. |
| Formation of Secondary Amine Impurity: The product primary amine reacts with another molecule of the starting aldehyde. | - Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde. - Add the reducing agent only after sufficient time has been allowed for imine formation. | |
| Unreacted Starting Material: The reaction has not gone to completion. | - Increase the reaction time or temperature (monitor for side product formation). - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Difficult Purification | Product is Water-Soluble: The product may be difficult to extract from an aqueous workup. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). - Saturate the aqueous layer with sodium chloride (salting out) to decrease the product's solubility in water. |
| Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider converting the amine to its hydrochloride salt to facilitate purification by crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 4-(4-methylpiperazino)benzaldehyde. This involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this type of reductive amination. It is mild, selective for imines over aldehydes, and does not require strict pH control. Other options include sodium cyanoborohydride and catalytic hydrogenation.
Q3: My reaction is sluggish. How can I improve the reaction rate?
A3: To improve the reaction rate, you can try several approaches:
-
Increase the reaction temperature, but monitor for the formation of side products.
-
Use a catalyst. For borohydride reductions, a small amount of acetic acid can catalyze imine formation. For catalytic hydrogenation, ensure your catalyst is active.
-
Increase the concentration of the reactants, if solubility allows.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you can track the disappearance of the starting aldehyde and the appearance of the product amine. A stain like ninhydrin can be used to visualize the amine product.
Q5: What are the typical purification methods for this compound?
A5: Purification can typically be achieved by:
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Column chromatography on silica gel.
-
Acid-base extraction: The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is re-extracted into an organic solvent.
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Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization.[1]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: To a solution of 4-(4-methylpiperazino)benzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalytic Hydrogenation
-
Reaction Setup: In a pressure vessel, dissolve 4-(4-methylpiperazino)benzaldehyde (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Workup: After the reaction is complete, carefully filter the catalyst through a pad of Celite.
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Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A logical troubleshooting flowchart for improving reaction yield.
References
Technical Support Center: Troubleshooting Low Yield in Piperazine Derivative Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low yields during the synthesis of piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My primary issue is the formation of a 1,4-disubstituted piperazine byproduct, which significantly lowers the yield of my desired mono-substituted product. How can I improve selectivity for mono-substitution?
A1: The formation of a di-substituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] To favor mono-substitution, consider the following strategies:
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Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize disubstitution.[1]
-
Protecting Group Strategy: A highly effective and controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group is removed in a subsequent step after the substitution reaction.[1]
-
Protonation Strategy: An in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate) can be used as a simple and effective way to protect the secondary nitrogen atom, thus suppressing the formation of disubstituted byproducts.[2]
Q2: I am attempting an N-aryl piperazine synthesis via Buchwald-Hartwig amination and experiencing consistently low yields. What are the likely causes and how can I optimize the reaction?
A2: Low yields in the Buchwald-Hartwig amination of piperazines can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1] Key areas to troubleshoot include:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen a variety of ligands and palladium sources.[3][4]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[1] While strong bases like NaOtBu are common, they can cause decomposition of your starting material. In such cases, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][4]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is a concern, a more polar solvent like t-butanol may be beneficial.[1]
-
Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. It is essential to monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and temperature.[1][4]
Q3: My N-alkylation reaction is sluggish or incomplete. How should I choose the right temperature and base?
A3: The optimal temperature and base for N-alkylation depend on the reactivity of your specific substrates.
-
Temperature: Reactions are often run between room temperature and reflux. A good starting point is a lower temperature, monitoring the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is a common choice for reactions with alkyl halides. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also frequently used. The base should be strong enough to deprotonate the amine without inducing unwanted side reactions.
Q4: I'm observing an unexpected byproduct that is not the di-alkylated product. What could be the cause?
A4: Unexpected byproducts can arise from several side reactions.
-
Intramolecular Cyclization: If your alkylating agent possesses another reactive functional group, intramolecular reactions can occur. Lowering the reaction temperature or changing the solvent or base may disfavor this side reaction.
-
Reaction with Solvent: Some solvents, like DMF and DMSO, can decompose at high temperatures or in the presence of strong bases and electrophiles, leading to impurities. Consider using a more inert solvent if you suspect this is an issue.
Troubleshooting Guides
Issue 1: Low Yield in Mono-N-Alkylation of Piperazine
This guide provides a decision-making workflow to troubleshoot low yields when targeting a mono-substituted piperazine derivative.
Caption: Troubleshooting workflow for low yield in mono-alkylation.
Data Presentation: Comparison of Strategies for Mono-substitution
| Strategy | Principle | Advantages | Disadvantages |
| Excess Piperazine | Statistical probability | Simple, one-step reaction. | Complicates purification, poor atom economy.[5] |
| Slow Electrophile Addition | Kinetic control | Can be combined with other methods. | May require very low temperatures and long reaction times.[1] |
| Mono-Protected Piperazine | Chemical differentiation | High selectivity, clean reaction. | Requires additional protection and deprotection steps, increasing overall synthesis length.[1][5] |
| Protonation | In-situ protection | One-pot, cost-effective. | Reaction conditions (pH) must be carefully controlled.[2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol describes a common method for preparing mono-Boc-protected piperazine, a key intermediate for selective mono-functionalization.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of 2-3 hours.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Purify the crude product by column chromatography to isolate pure N-Boc-piperazine.[1]
Caption: Experimental workflow for N-Boc-piperazine synthesis.
Protocol 2: N-Alkylation of Mono-Boc-piperazine
This protocol outlines the alkylation of N-Boc-piperazine, followed by the removal of the Boc protecting group.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetone or Acetonitrile (solvent)
-
For deprotection: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., DCM or dioxane)
Procedure:
Part A: Alkylation
-
Dissolve N-Boc-piperazine in acetone.
-
Add potassium carbonate (K₂CO₃) as the base, followed by the desired alkyl halide.
-
Reflux the mixture until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.
-
The crude product can be purified by column chromatography or used directly in the next step.
Part B: Boc Deprotection
-
Dissolve the Boc-protected product from Part A in a suitable solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up, typically involving basification with an aqueous solution of sodium bicarbonate and extraction with an organic solvent (e.g., ethyl acetate or DCM), to obtain the final mono-substituted piperazine.
References
Technical Support Center: Synthesis of 4-(4-Methylpiperazino)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylpiperazino)benzylamine. The information is designed to help overcome common challenges and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary synthetic routes for this compound are:
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Reductive Amination: This typically involves the reaction of 4-(4-methylpiperazino)benzaldehyde with ammonia or an ammonia source, followed by reduction of the resulting imine.
-
Nucleophilic Substitution (N-Alkylation): This route often employs the reaction of 1-methylpiperazine with a 4-halomethylbenzene derivative, such as 4-(chloromethyl)benzonitrile or 4-bromobenzylamine.
Q2: What are the critical parameters to control during the synthesis to minimize side reactions?
A2: Key parameters to control include:
-
Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion.
-
Stoichiometry of Reactants: The molar ratio of the amine to the carbonyl compound (in reductive amination) or the alkylating agent (in N-alkylation) is crucial to avoid over-alkylation or unreacted starting materials.
-
Choice of Solvent: The solvent can influence reaction rates and the formation of byproducts. For instance, prolonged reaction times in dichloromethane (DCM) during reductive amination can lead to side reactions.[1]
-
pH Control: In reductive amination, maintaining the optimal pH is essential for imine formation and the stability of the reducing agent.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of undesired side products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Reductive Amination Route
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure the reaction is stirred efficiently. - Consider using a dehydrating agent to remove water and drive the equilibrium towards imine formation. - Optimize the reaction time for imine formation before adding the reducing agent. |
| Degradation of Reducing Agent | - If using sodium triacetoxyborohydride (STAB), avoid protic solvents like methanol where it can degrade. Isopropanol (IPA) can be a more stable alternative.[1] - Add the reducing agent portion-wise to control the reaction temperature. |
| Suboptimal pH | - Adjust the pH of the reaction mixture to the optimal range for both imine formation and reduction (typically slightly acidic, pH 5-7). |
| Side Reactions | - Minimize reaction time to prevent the formation of byproducts.[1] - Use a selective reducing agent like STAB or sodium cyanoborohydride to avoid reduction of the starting aldehyde. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Purification |
| Unreacted 4-(4-methylpiperazino)benzaldehyde | Incomplete reaction. | - Use a slight excess of the amine source and/or the reducing agent. - Purify the final product using column chromatography or recrystallization. |
| Over-reduced Byproduct (Alcohol) | Reduction of the starting aldehyde by a non-selective reducing agent. | - Use a selective reducing agent such as STAB or NaBH3CN. - Perform the reaction in a two-step, one-pot manner, allowing for complete imine formation before adding a less selective reducing agent like NaBH4. |
| Dimerized or Polymerized Byproducts | Prolonged reaction times or high temperatures. | - Optimize reaction time and temperature. - Purify via column chromatography. |
| Acetylated Amine | Reaction of the product amine with byproducts from STAB. | - Keep the reaction time as short as possible.[1] - Perform a basic work-up to remove acidic byproducts. |
Nucleophilic Substitution (N-Alkylation) Route
Issue 1: Formation of Quaternary Ammonium Salt (Over-alkylation)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - Lower the reaction temperature to favor mono-alkylation. |
| Excess Alkylating Agent | - Use a controlled stoichiometry, typically a 1:1 molar ratio or a slight excess of 1-methylpiperazine. |
| Prolonged Reaction Time | - Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Issue 2: Presence of Unreacted Starting Materials
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time or Temperature | - Gradually increase the reaction temperature and/or extend the reaction time while monitoring for the formation of side products. |
| Poor Solubility of Reactants | - Choose a solvent in which both reactants are sufficiently soluble at the reaction temperature. |
| Deactivation of Nucleophile | - Ensure the 1-methylpiperazine is not protonated by any acidic impurities. A non-nucleophilic base can be added to scavenge any acid. |
Experimental Protocols
Key Experiment: Reductive Amination of 4-(4-methylpiperazino)benzaldehyde
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-(4-methylpiperazino)benzaldehyde (1.0 equiv)
-
Ammonium acetate or another ammonia source (10 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
To a stirred solution of 4-(4-methylpiperazino)benzaldehyde in the chosen solvent, add the ammonia source.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise, monitoring for any temperature increase.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound via reductive amination.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
optimization of reaction time and temperature for 4-(4-Methylpiperazino)benzylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methylpiperazino)benzylamine, with a specific focus on reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and efficient method for the synthesis of this compound is the reductive amination of 4-(4-methylpiperazin-1-yl)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (like ammonia), followed by its reduction to the desired benzylamine.[1][2][3]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to control are reaction temperature, reaction time, the choice of reducing agent, and the stoichiometry of the reactants.[4][5] Temperature influences the rate of both imine formation and reduction, as well as the potential for side reactions. Reaction time is crucial to ensure the reaction proceeds to completion without significant product degradation.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions in reductive amination include the over-alkylation of the product to form secondary or tertiary amines, the reduction of the starting aldehyde to an alcohol, and the formation of aldol condensation products.[6][7] Careful control of reaction conditions can minimize these impurities.
Q4: How does reaction temperature affect the yield and purity?
A4: Temperature has a significant impact on both yield and purity. Insufficient temperature can lead to slow or incomplete imine formation, resulting in low yields.[4] Conversely, excessively high temperatures can promote side reactions, such as the formation of byproducts or decomposition of the desired product, thus reducing purity.[4] An optimal temperature balances the reaction rate with the minimization of unwanted side reactions.
Q5: How does reaction time influence the outcome of the synthesis?
A5: Reaction time needs to be sufficient to allow for the complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.[4] Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to low temperature or insufficient reaction time. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC/HPLC. Extend the reaction time, checking for completion at regular intervals. |
| Poor quality or degradation of the reducing agent. | Use a fresh, high-quality reducing agent. Ensure it is stored under appropriate conditions (e.g., desiccated). | |
| Suboptimal pH for imine formation. | The formation of the imine intermediate is often pH-dependent.[1] Consider the addition of a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. | |
| Presence of Significant Impurities | Over-alkylation leading to secondary amines. | Use a molar excess of the amine source (ammonia) relative to the aldehyde to favor the formation of the primary amine.[7] |
| Reduction of the starting aldehyde to 4-(4-methylpiperazin-1-yl)benzyl alcohol. | Choose a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[3] | |
| Aldol condensation of the starting aldehyde. | Maintain a controlled temperature and consider adding the reducing agent portion-wise to keep the concentration of the enolate intermediate low. | |
| Reaction Fails to Proceed | Inactive catalyst (if using catalytic hydrogenation). | Ensure the catalyst is not poisoned and is appropriately activated. Consider using a fresh batch of catalyst. |
| Presence of water in the reaction mixture. | While a small amount of water is produced during imine formation, excess water can hinder the reaction. Use anhydrous solvents and reagents. |
Experimental Protocol: Reductive Amination of 4-(4-methylpiperazin-1-yl)benzaldehyde
This protocol provides a general procedure for the synthesis of this compound. Optimization of temperature and time will be necessary based on your specific laboratory conditions and desired purity.
Materials:
-
4-(4-methylpiperazin-1-yl)benzaldehyde
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Ammonia source (e.g., ammonium acetate, ammonia in methanol)
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Reducing agent (e.g., sodium triacetoxyborohydride, sodium borohydride)
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Anhydrous solvent (e.g., methanol, dichloromethane)
-
Weak acid catalyst (e.g., acetic acid) (optional)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-methylpiperazin-1-yl)benzaldehyde in the chosen anhydrous solvent.
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Imine Formation: Add the ammonia source to the solution. If desired, add a catalytic amount of acetic acid. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent portion-wise, maintaining the temperature below 10°C.
-
Reaction Monitoring and Optimization:
-
Temperature: After the addition of the reducing agent, allow the reaction to slowly warm to room temperature and stir for a set time (e.g., 12-24 hours). To optimize, run parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C) and monitor the formation of the product and byproducts by TLC or HPLC.
-
Time: At the chosen optimal temperature, take aliquots from the reaction mixture at different time points (e.g., 6h, 12h, 18h, 24h) to determine the point of maximum product formation and minimal impurity.
-
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Data Presentation
The following table illustrates hypothetical data from an optimization study to provide a clear comparison of the effects of reaction time and temperature on the yield of this compound.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp) | 12 | 65 | 92 |
| 2 | 25 (Room Temp) | 24 | 75 | 90 |
| 3 | 40 | 12 | 85 | 88 |
| 4 | 40 | 24 | 82 | 85 |
| 5 | 60 | 6 | 78 | 80 |
| 6 | 60 | 12 | 75 | 75 |
Note: This data is illustrative and actual results may vary.
Experimental Workflow Diagram
Caption: Workflow for the optimization of this compound synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-(4-Methylpiperazino)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-(4-Methylpiperazino)benzylamine. The following sections detail methods for removing common impurities and provide guidance on best practices for purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, particularly when synthesized via reductive amination of 4-(4-methylpiperazino)benzaldehyde, is likely to contain the following impurities:
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Unreacted Starting Material: 4-(4-Methylpiperazino)benzaldehyde.
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Over-alkylation Byproducts: N,N-bis[4-(4-methylpiperazino)benzyl]amine (a secondary amine).
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Reducing Agent Residues: Borate salts or other byproducts from reagents like sodium borohydride.
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Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: My TLC analysis of the crude product shows a spot that corresponds to the starting benzaldehyde. How can I remove it?
A2: Unreacted benzaldehyde can be effectively removed using a few different methods. An acid-base extraction is a highly effective first step. The basicity of your target amine allows it to be separated from the neutral aldehyde. For more challenging separations, column chromatography is recommended.
Q3: I suspect the formation of a secondary amine byproduct (dibenzylamine derivative). What is the best way to separate this from my primary amine product?
A3: Separating a primary amine from a secondary amine byproduct can be challenging due to their similar polarities.
-
Column Chromatography: This is the most reliable method. The primary amine is slightly more polar and should elute more slowly from a silica gel column than the secondary amine. Using a careful gradient elution can enhance separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization of the desired primary amine as a salt (e.g., hydrochloride) can sometimes leave the less basic secondary amine impurity in the mother liquor.
Q4: The crude product is an oil and I'm having trouble handling it. What should I do?
A4: If your crude this compound is an oil, it is likely due to the presence of impurities. Converting the crude product to its hydrochloride salt can often facilitate handling and purification. This is achieved by dissolving the crude oil in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of HCl in the same solvent. The precipitated salt can then be collected by filtration and purified by recrystallization. The pure free base can be regenerated by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.
Q5: My column chromatography separation of the amine is showing significant tailing. How can I improve the peak shape?
A5: Tailing of amines on silica gel is a common issue due to the acidic nature of the silica, which strongly interacts with the basic amine. To mitigate this:
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Add a Competing Base: Add a small amount of a volatile base, such as triethylamine (0.5-2%), to your eluent system. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.
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Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or an amine-functionalized silica gel.
Data Presentation
The following tables present illustrative data for the purification of a 10 g batch of crude this compound, demonstrating the effectiveness of each purification technique.
Table 1: Purity Profile Before and After Purification
| Analyte | Crude Product Purity (%) | After Acid-Base Extraction (%) | After Column Chromatography (%) | After Recrystallization (%) |
| This compound | 85.0 | 92.0 | 98.5 | >99.5 |
| 4-(4-Methylpiperazino)benzaldehyde | 8.0 | 1.5 | <0.1 | Not Detected |
| N,N-bis[4-(4-methylpiperazino)benzyl]amine | 5.0 | 4.5 | 0.5 | Not Detected |
| Other Impurities | 2.0 | 2.0 | 0.9 | <0.5 |
Table 2: Recovery Yields for Each Purification Step
| Purification Step | Starting Mass (g) | Mass Recovered (g) | Yield (%) |
| Acid-Base Extraction | 10.0 | 9.1 | 91 |
| Column Chromatography | 9.1 | 8.3 | 91 |
| Recrystallization | 8.3 | 7.5 | 90 |
| Overall | 10.0 | 7.5 | 75 |
Experimental Protocols
Protocol 1: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent such as dichloromethane or ethyl acetate (100 mL).
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Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 50 mL). The basic amine will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like unreacted aldehyde) will remain in the organic layer.
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Combine Aqueous Layers: Combine the acidic aqueous extracts. The organic layer containing neutral impurities can be discarded.
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Basification: Cool the combined aqueous layer in an ice bath and slowly add 4 M sodium hydroxide solution with stirring until the pH is >12. This will regenerate the free amine, which may precipitate or form an oily layer.
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Back-Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane, 3 x 50 mL).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified amine.
Protocol 2: Flash Column Chromatography
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Column Packing: Pack a silica gel column with an appropriate eluent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 98:2), with the addition of 1% triethylamine to prevent tailing.
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Sample Loading: Dissolve the partially purified amine in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity (e.g., from 2% to 10% methanol in dichloromethane, both containing 1% triethylamine), can improve separation of the desired primary amine from less polar secondary amine byproducts and more polar baseline impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of the Hydrochloride Salt
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Salt Formation: Dissolve the purified amine in isopropanol (approximately 5-10 mL per gram of amine). Slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise with stirring until the solution is acidic (check with pH paper).
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Crystallization: Cool the solution in an ice bath to induce crystallization of the hydrochloride salt. If crystallization is slow, scratching the inside of the flask with a glass rod may help.
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Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
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Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Detailed workflow for the acid-base extraction of this compound.
Caption: Experimental workflow for the column chromatography purification of this compound.
characterization of byproducts in 4-(4-Methylpiperazino)benzylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Methylpiperazino)benzylamine. The information is designed to help anticipate and resolve common issues encountered during synthesis, with a focus on the characterization of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a reactant?
A1: this compound is a versatile primary amine and is commonly used in a variety of nucleophilic substitution and addition reactions. The most frequent applications include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Q2: What is the primary challenge when working with this compound?
A2: The main challenge arises from the presence of two reactive nitrogen centers: the primary benzylic amine (-NH₂) and the tertiary amine within the N-methylpiperazine ring. This dual reactivity can lead to the formation of several byproducts, complicating purification and reducing the yield of the desired product.
Q3: Can the tertiary amine on the piperazine ring interfere with reactions at the primary benzylamine?
A3: Yes. While the primary amine is generally more nucleophilic and less sterically hindered for reactions like acylation and alkylation, the tertiary amine on the piperazine ring can still react, particularly under certain conditions. For instance, it can be protonated by acid generated in the reaction, act as a base, or in some cases, undergo quaternization (alkylation) to form a quaternary ammonium salt.
Q4: How can I minimize the formation of byproducts?
A4: Minimizing byproduct formation depends on the specific reaction. General strategies include:
-
Control of Stoichiometry: Careful control of the molar ratios of reactants is crucial.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
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Choice of Base: In reactions that produce acid (e.g., acylation with acyl chlorides), using a non-nucleophilic scavenger base is important to prevent it from competing with the primary amine.
-
Protecting Groups: In complex syntheses, protection of the primary amine may be considered, although this adds extra steps to the synthetic route.
Troubleshooting Guides
Guide 1: Acylation Reactions (Amide Formation)
Problem: Low yield of the desired N-acyl product and presence of multiple spots on TLC/peaks in LC-MS.
Potential Causes and Solutions:
-
Cause 1: Diacylation. The initially formed secondary amide can be deprotonated and react with another equivalent of the acylating agent.
-
Solution: Use a controlled amount of the acylating agent (typically 1.0-1.1 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
-
-
Cause 2: Reaction at the Piperazine Nitrogen. The acylating agent may react with the tertiary amine of the piperazine ring to form an acylammonium intermediate, which may be unstable but can complicate the reaction.
-
Solution: This is less common for acylation but can be minimized by using less reactive acylating agents or by performing the reaction at lower temperatures.
-
-
Cause 3: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. Ensure your starting materials are pure and dry.
-
-
Cause 4: Formation of HCl salt. When using acyl chlorides, the generated HCl will react with the starting amine or product to form the hydrochloride salt, which may precipitate and be difficult to react or isolate.
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.
-
Table 1: Common Byproducts in Acylation Reactions
| Byproduct Name | Molecular Weight ( g/mol ) | Identification Notes |
| Starting Material | 205.30 | m/z [M+H]⁺ = 206.3 |
| Desired Mono-acyl Product | Varies | m/z = [M+H]⁺ of product |
| Di-acyl Product | Varies | m/z = [M+H]⁺ of di-acylated product |
| Amine Hydrochloride Salt | 241.76 | May be observed in MS, but more likely to affect solubility and isolation. |
Experimental Protocol: Characterization of Acylation Byproducts by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: Start with a low percentage of B, and ramp up to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
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Analysis: Look for the [M+H]⁺ ions corresponding to the expected product and potential byproducts listed in Table 1.
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Visualization: Acylation Troubleshooting Workflow
Caption: Troubleshooting workflow for acylation reactions.
Guide 2: Alkylation Reactions
Problem: A complex mixture of products is observed, with the desired mono-alkylated product in low yield.
Potential Causes and Solutions:
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Cause 1: Dialkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.
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Solution: Use a large excess of the starting amine (this compound) relative to the alkylating agent. This statistically favors the mono-alkylation. The unreacted starting amine can be removed during workup.
-
-
Cause 2: Quaternization of the Piperazine Nitrogen. The tertiary amine on the piperazine ring can be alkylated by the alkyl halide to form a quaternary ammonium salt. This is more likely with reactive alkylating agents (e.g., methyl iodide, benzyl bromide).
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Solution: Use less reactive alkylating agents if possible. Running the reaction at a lower temperature can also help to disfavor this side reaction. Monitor the reaction carefully and stop it once the starting material is consumed to prevent further reactions.
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Table 2: Common Byproducts in Alkylation Reactions
| Byproduct Name | Molecular Weight ( g/mol ) | Identification Notes |
| Starting Material | 205.30 | m/z [M+H]⁺ = 206.3 |
| Desired Mono-alkyl Product | Varies | m/z = [M+H]⁺ of product |
| Di-alkyl Product | Varies | m/z = [M+H]⁺ of di-alkylated product |
| Piperazine Quaternary Salt | Varies | This will be a permanently charged species. Look for the [M]⁺ ion. |
Experimental Protocol: NMR Analysis of Alkylation Products
-
Purification: Attempt to separate the major products by column chromatography.
-
¹H NMR Spectroscopy:
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Dissolve the purified fractions in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Desired Mono-alkyl Product: Expect to see the disappearance of one of the N-H protons and the appearance of new signals corresponding to the added alkyl group. The benzylic CH₂ protons will likely shift.
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Di-alkyl Product: The N-H proton signal will be absent. New signals for the second alkyl group will be present.
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Quaternary Salt: The protons on and adjacent to the quaternized piperazine nitrogen will show a significant downfield shift compared to the starting material due to the positive charge.
-
Visualization: Alkylation Reaction Pathways
Caption: Possible reaction pathways in the alkylation of this compound.
Guide 3: Reductive Amination
Problem: Formation of a tertiary amine byproduct in addition to the desired secondary amine.
Potential Causes and Solutions:
-
Cause 1: Reaction of the secondary amine product with the aldehyde/ketone. The newly formed secondary amine can react with another molecule of the aldehyde or ketone to form an iminium ion, which is then reduced to a tertiary amine.
-
Solution: Use an excess of the amine starting material (this compound) relative to the carbonyl compound. This increases the probability that the carbonyl compound will react with the primary amine rather than the secondary amine product.
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Table 3: Common Byproducts in Reductive Amination
| Byproduct Name | Molecular Weight ( g/mol ) | Identification Notes |
| Starting Material (Amine) | 205.30 | m/z [M+H]⁺ = 206.3 |
| Starting Material (Carbonyl) | Varies | m/z = [M+H]⁺ of carbonyl |
| Desired Secondary Amine | Varies | m/z = [M+H]⁺ of product |
| Tertiary Amine Byproduct | Varies | m/z = [M+H]⁺ of tertiary amine |
Visualization: Logical Flow for Optimizing Reductive Amination
Caption: Optimization logic for minimizing tertiary amine formation in reductive amination.
Technical Support Center: Catalyst Poisoning in Reactions with 4-(4-Methylpiperazino)benzylamine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in chemical reactions involving 4-(4-Methylpiperazino)benzylamine. This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific experimental issues.
Troubleshooting Guide
Problem 1: Decreased or Stalled Reaction Rate
Question: My hydrogenation/cross-coupling reaction using a Palladium (Pd), Platinum (Pt), or Rhodium (Rh) catalyst is significantly slower than expected or has stopped completely after the addition of this compound. What is the likely cause and how can I fix it?
Answer:
A significant drop in reaction rate is a classic sign of catalyst poisoning.[1] this compound, containing two basic nitrogen atoms with lone pairs of electrons, can act as a potent poison for precious metal catalysts.[2][3] The nitrogen atoms strongly adsorb to the active sites of the catalyst, blocking them from reactant molecules and thus inhibiting the catalytic cycle.[4]
Initial Diagnostic Steps:
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Confirm Purity of Reagents: Ensure all solvents and other reactants are of high purity and free from other potential catalyst poisons like sulfur or halide compounds.[1]
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Analyze Catalyst Appearance: A change in the catalyst's appearance, such as the formation of a black precipitate (e.g., palladium black), can indicate catalyst aggregation and deactivation.[1]
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Run a Control Reaction: If possible, run the reaction without this compound to confirm the catalyst's initial activity.
Solutions:
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Increase Catalyst Loading: While not always cost-effective, increasing the catalyst loading can sometimes compensate for the poisoning effect and achieve the desired conversion.
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Modify Reaction Conditions: In some cases, increasing the reaction temperature or pressure may enhance the reaction rate, but this can also lead to side reactions.
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Protect the Amine: Convert the amine to a less coordinating functional group (e.g., an amide or a salt with a strong acid) before the catalytic step. This is a common strategy to prevent catalyst inhibition by nitrogen-containing compounds.[2]
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Catalyst Pre-treatment: Pre-hydrogenating the catalyst before introducing the amine substrate can sometimes mitigate poisoning.[5]
Problem 2: Low Product Yield and/or Selectivity
Question: I am observing a low yield of my desired product and an increase in byproducts in a reaction involving this compound. Could this be related to catalyst poisoning?
Answer:
Yes, catalyst poisoning can directly impact product yield and selectivity. When the most active catalytic sites are blocked, the reaction may proceed through less favorable pathways, leading to the formation of undesired byproducts. For instance, in hydrogenolysis reactions, partial deactivation of the catalyst can alter the selectivity of the reduction.
Solutions:
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Use a More Poison-Resistant Catalyst: Consider catalysts that are known to be more tolerant to nitrogen-containing compounds. For example, in some hydrogenations, nickel-based catalysts might be an alternative, though they may require different reaction conditions.[6]
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Implement a Scavenger: In some instances, adding a sacrificial agent that preferentially binds to the poison can protect the primary catalyst. However, this approach requires careful optimization.
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Flow Chemistry Approach: Continuous flow reactors can sometimes mitigate the effects of catalyst poisoning. By continuously passing the reactants over a stationary catalyst bed, the localized concentration of the poison at the catalyst surface can be managed more effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by this compound?
A1: The primary mechanism is the strong coordination of the lone pair electrons of the nitrogen atoms in the piperazine and benzylamine moieties to the vacant d-orbitals of the metal catalyst (e.g., Pd, Pt, Rh). This forms a stable metal-nitrogen bond on the catalyst's active sites, preventing the substrate from binding and reacting.[3][4]
Q2: Are both nitrogen atoms in this compound equally likely to poison the catalyst?
A2: Both the piperazine and benzylamine nitrogens can act as poisons. The accessibility of the lone pairs and the steric hindrance around the nitrogen atoms will influence their binding affinity to the catalyst surface. The tertiary amine in the methylpiperazine group is also a potential poison.
Q3: How can I confirm that catalyst poisoning is the root cause of my experimental issues?
A3: A systematic approach can help confirm catalyst poisoning. Running a baseline reaction with high-purity reagents and then a subsequent reaction with your standard reagents can indicate if impurities are the cause.[1] If the issue persists with high-purity materials, and the introduction of this compound consistently leads to deactivation, it is the likely poison. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst can also reveal the presence of adsorbed nitrogen species.[1]
Q4: Is the catalyst poisoning by this compound reversible?
A4: The reversibility of poisoning depends on the strength of the bond between the amine and the catalyst. In many cases, the adsorption is strong, and simple washing may not be sufficient to regenerate the catalyst. However, specific chemical or thermal treatments can often restore catalytic activity.
Q5: What are some general strategies to prevent catalyst poisoning when working with amines like this compound?
A5: Key preventative strategies include:
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Purification of Reactants: Always use reagents and solvents of the highest possible purity.[1]
-
Protecting Groups: Temporarily protect the amine functionality during the catalytic step.
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Acidic Additives: The addition of a protic acid can protonate the amine, preventing its lone pair from binding to the catalyst.[2]
-
Choice of Solvent: Using protic solvents like ethanol or methanol can sometimes help to mitigate the poisoning effect of amines.[4]
Data Presentation
The following table summarizes the expected qualitative and semi-quantitative effects of this compound on common precious metal catalysts based on general knowledge of amine poisoning.
| Catalyst Type | Substrate Concentration (mol%) | Poison Concentration (mol% relative to substrate) | Expected Impact on Reaction Rate | Expected Impact on Product Yield |
| 5% Pd/C | 100 | 1 | Moderate decrease | Moderate decrease |
| 5% Pd/C | 100 | 5 | Significant decrease/stalling | Significant decrease |
| 5% PtO₂ | 100 | 1 | Moderate decrease | Moderate decrease |
| 5% PtO₂ | 100 | 5 | Significant decrease/stalling | Significant decrease |
| 5% Rh/Al₂O₃ | 100 | 1 | Noticeable decrease | Noticeable decrease |
| 5% Rh/Al₂O₃ | 100 | 5 | Significant decrease/stalling | Significant decrease |
Note: This table provides illustrative data based on established principles of catalyst poisoning by nitrogen-containing compounds. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration after Poisoning by an Amine
This protocol describes a general chemical washing method to regenerate a precious metal catalyst (e.g., Pd/C) that has been deactivated by an amine like this compound.
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Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration. Wash the catalyst with a suitable solvent (e.g., the reaction solvent) to remove any residual reactants and products.
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Aqueous Wash: Prepare a dilute aqueous solution of an alkali metal carbonate or bicarbonate (e.g., 0.1 M Sodium Carbonate).[7]
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Slurry and Heat: Create a slurry of the poisoned catalyst in the aqueous carbonate solution. Gently heat the slurry (e.g., to 60-80 °C) with stirring for 1-2 hours.[7] This helps to displace the adsorbed amine from the catalyst surface.
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Filtration and Rinsing: Filter the catalyst from the hot solution. Wash the catalyst thoroughly with deionized water until the pH of the filtrate is neutral.
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Solvent Wash: Wash the catalyst with a water-miscible solvent like ethanol or acetone to remove water.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Activity Test: Before using the regenerated catalyst on a large scale, test its activity on a small-scale control reaction.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Logical relationships in catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Managing Exotherms in Large-Scale 4-(4-Methylpiperazino)benzylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of the large-scale synthesis of 4-(4-Methylpiperazino)benzylamine. The information is presented in a question-and-answer format to address specific challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
The primary exothermic event occurs during the nucleophilic substitution reaction between a benzyl halide (e.g., 4-chloromethylbenzonitrile or 4-bromomethyl benzoic acid) and N-methylpiperazine. The formation of the C-N bond is an energetically favorable process that releases a significant amount of heat.
Q2: Why is managing the exotherm critical during scale-up?
As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases. This reduction in relative surface area limits the efficiency of heat removal through the reactor jacket. If the heat generated by the reaction exceeds the heat removal capacity, the temperature of the reaction mixture will rise. This can lead to a dangerous situation known as a thermal runaway, where the reaction rate increases exponentially with temperature, potentially causing a rapid increase in pressure, reactor failure, and the release of hazardous materials.[1][2]
Q3: What are the key process parameters to monitor for controlling the exotherm?
Continuous monitoring of the following parameters is crucial:
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Reaction Temperature: The most direct indicator of the reaction's progress and heat generation.
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Jacket Inlet and Outlet Temperature: Provides information on the efficiency of the cooling system.
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Reagent Addition Rate: Controls the rate of heat generation.
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Stirring Rate: Ensures uniform temperature distribution and efficient heat transfer to the reactor walls.
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Pressure: Monitors for any unexpected gas evolution, which could indicate a side reaction or decomposition.
Q4: What are the potential consequences of a poorly managed exotherm in this synthesis?
Failure to control the exotherm can lead to:
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Thermal Runaway: An uncontrolled increase in temperature and pressure, potentially leading to an explosion.[1][2]
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Product Degradation and Impurity Formation: Higher temperatures can promote side reactions, such as the formation of quaternary ammonium salts or other byproducts, reducing the purity and yield of the desired product.
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Solvent Boiling: If the temperature exceeds the boiling point of the solvent, it can lead to a rapid pressure increase.
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Release of Toxic or Flammable Materials: A reactor breach would release reactants and solvents into the surrounding environment.
Troubleshooting Guide
Issue 1: Rapid and Unexpected Temperature Increase During Reagent Addition
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Question: I've started the addition of the benzyl halide to the N-methylpiperazine solution, and the temperature is rising much faster than anticipated, even with full cooling on the reactor jacket. What should I do?
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Answer:
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Immediately stop the addition of the benzyl halide. This will halt the primary source of heat generation.
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Ensure maximum cooling is applied. Verify that the cooling system is functioning at its full capacity.
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Monitor the temperature closely. If the temperature continues to rise, be prepared to implement emergency cooling procedures, such as the addition of a pre-chilled, inert solvent if the process allows.
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Investigate the cause. Potential causes include:
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Incorrect Reagent Concentration: Higher than expected concentrations will lead to a faster reaction rate and more heat generated per unit time.
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Inadequate Cooling Capacity: The cooling system may not be sufficient for the scale of the reaction.
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Poor Heat Transfer: Inadequate stirring can lead to localized hot spots.
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Initial Temperature Too High: Starting the addition at a higher temperature will result in a faster initial reaction rate.
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Issue 2: Temperature Spike After Completion of Reagent Addition
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Question: The addition of the benzyl halide was completed without any issues, but now the temperature of the reaction is starting to increase on its own. What is happening?
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Answer: This phenomenon is likely due to the accumulation of unreacted starting material during the addition phase. If the addition rate was too fast for the reaction kinetics at the given temperature, the reactants may not have had sufficient time to react. The subsequent reaction of this accumulated material is now causing the temperature to rise.
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Action: Maintain maximum cooling and monitor the temperature until it begins to decrease, indicating that the accumulated reagents have been consumed. For future batches, consider slowing down the addition rate or increasing the reaction temperature during the addition to ensure the reaction proceeds at a rate that matches the addition rate.
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Issue 3: Inconsistent Batch-to-Batch Exotherm Profiles
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Question: We are experiencing significant variations in the peak exotherm temperature from one batch to another, even though we are following the same procedure. What could be the cause?
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Answer: Inconsistent exotherm profiles can often be traced to subtle variations in raw materials or process parameters.
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Raw Material Quality: Check the purity of the benzyl halide and N-methylpiperazine. Impurities can sometimes catalyze or inhibit the reaction, altering the heat release profile.
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Water Content: The presence of water can affect the reaction kinetics and the solubility of the reagents. Ensure that solvents and reagents meet the required dryness specifications.
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Calibration of Instruments: Verify the accuracy of temperature probes and flow meters for reagent addition.
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Stirring Efficiency: Ensure that the agitator speed and vortex formation are consistent between batches to maintain similar heat transfer characteristics.
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Data Presentation
Table 1: Estimated Thermochemical Data for N-Alkylation of Piperazines with Benzyl Halides
| Parameter | Estimated Value | Notes |
| Heat of Reaction (ΔHr) | -100 to -150 kJ/mol | This is an estimated range for the N-alkylation of a secondary amine with a benzyl halide. The actual value will depend on the specific substrates, solvent, and temperature. It is crucial to determine this value experimentally using reaction calorimetry for the specific process. |
| Adiabatic Temperature Rise (ΔTad) | 50 to 150 °C | This is a calculated "worst-case scenario" temperature rise assuming no heat is lost to the surroundings. It is highly dependent on the concentration of reactants and the heat capacity of the reaction mixture. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | Process Dependent | The MTSR is the maximum temperature the reaction would reach in the event of a cooling failure. It is a critical parameter for safety assessment and is calculated based on the heat of reaction, the amount of unreacted material, and the heat capacity of the system.[3][4] |
Note: The values in this table are estimates for illustrative purposes and should not be used for actual process safety calculations. Experimental determination of these parameters is essential.
Experimental Protocols
Protocol 1: Reaction Calorimetry for Determining Heat of Reaction
This protocol outlines a general procedure for determining the heat of reaction for the synthesis of this compound using a reaction calorimeter (e.g., RC1).
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System Setup:
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Calibrate the calorimeter according to the manufacturer's instructions.
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Charge the reactor with the solvent (e.g., n-butanol) and N-methylpiperazine.
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Heat or cool the reactor contents to the desired initial reaction temperature.
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Prepare a solution of the benzyl halide in the same solvent in the dosing vessel.
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Calibration:
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Perform a calibration heat step by applying a known amount of heat to the reactor to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
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-
Reaction:
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Start the addition of the benzyl halide solution at a constant, controlled rate.
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Continuously monitor the reaction temperature, jacket temperature, and dosing rate.
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The calorimeter software will calculate the heat flow (q) in real-time using the equation: q = U * A * (Tr - Tj), where A is the heat transfer area, Tr is the reactor temperature, and Tj is the jacket temperature.
-
-
Data Analysis:
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Integrate the heat flow over the duration of the addition and the subsequent reaction period to determine the total heat of reaction (ΔHr).
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Analyze the heat flow profile to understand the reaction kinetics and identify any periods of reagent accumulation.
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Mandatory Visualizations
Logical Relationship for Troubleshooting a Temperature Excursion
Caption: Troubleshooting workflow for a temperature excursion event.
Experimental Workflow for Safe Large-Scale Synthesis
Caption: Workflow for safe large-scale synthesis with exotherm control.
References
Validation & Comparative
A Comparative Guide to 4-(4-Methylpiperazino)benzylamine and Other Benzylamine Derivatives for Researchers
This guide offers a comparative analysis of 4-(4-Methylpiperazino)benzylamine and other benzylamine derivatives, designed for researchers, scientists, and professionals in drug development. While this compound is primarily recognized as a versatile chemical intermediate in organic synthesis, this document provides context for its potential applications by examining the performance of structurally related benzylamine and piperazine-containing compounds for which experimental data are available.[1]
Introduction to this compound
This compound is a chemical compound featuring a benzylamine core substituted with a 4-methylpiperazino group. Its molecular formula is C12H19N3, and it has a molecular weight of approximately 205.30 g/mol .[2] Primarily, it serves as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Although direct biological activity data for this compound is not extensively available in public databases, the well-documented and diverse biological activities of other benzylamine and piperazine derivatives suggest potential areas of investigation for compounds derived from this intermediate.
Comparative Analysis of Benzylamine Derivatives
To provide a useful comparison for researchers, this section details the biological activities of various benzylamine derivatives in key therapeutic areas. The data presented here is for compounds that are structurally related to this compound, providing insights into potential structure-activity relationships (SAR).
Anticancer Activity
Several benzylamine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of crucial cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and survival.
A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their in vitro antiproliferative activity. Among them, compound 7a exhibited potent activity against four cancer cell lines with IC50 values ranging from 0.029 to 0.147 μM.[3] Further studies revealed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, with evidence suggesting it acts as a tubulin inhibitor.[3] In vivo experiments in a HepG2 xenograft model showed that compound 7a significantly inhibited tumor growth without notable toxicity.[3]
Another study focused on N-benzylbenzamide derivatives as tubulin polymerization inhibitors. Compound 20b from this series displayed impressive antiproliferative activities with IC50 values between 12 and 27 nM against several cancer cell lines.[4] This compound was found to bind to the colchicine binding site on tubulin and exhibited potent anti-vascular activity.[4] A phosphate pro-drug of 20b demonstrated a good safety profile and significant tumor growth inhibition in a mouse model.[4]
. Table 1: Anticancer Activity of Selected Benzylamine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Compound 7a | HepG2 (Liver) | 0.029 | Tubulin Polymerization Inhibitor |
| A549 (Lung) | 0.147 | ||
| HCT-116 (Colon) | 0.035 | ||
| MCF-7 (Breast) | 0.042 | ||
| Compound 20b | HCT-116 (Colon) | 0.012 | Tubulin Polymerization Inhibitor |
| H22 (Liver) | 0.015 | ||
| A549 (Lung) | 0.027 | ||
| K562 (Leukemia) | 0.019 |
Antimicrobial and Anti-tuberculosis Activity
Benzylamine derivatives have also been investigated for their potential to combat infectious diseases. A study on novel benzylamine derivatives demonstrated their efficacy against Mycobacterium tuberculosis (Mtb). The biological evaluation was conducted in vitro against the Mtb H37RV strain. While a range of compounds were synthesized and tested, specific MIC90 values for the most active compounds were reported to be in the low micromolar range.
. Table 2: Anti-Mycobacterium Tuberculosis Activity of Selected Benzylamine Derivatives
| Compound | Mtb H37RV MIC90 (µM) |
| Compound 3l | 20.59 |
| Compound 1m | 20.64 |
| Compound 1n | 20.67 |
Enzyme Inhibition
The benzylamine scaffold is present in a number of enzyme inhibitors, with a particular focus on monoamine oxidase (MAO) enzymes, which are important targets in the treatment of neurological disorders.
A study on benzylamine-sulfonamide derivatives identified potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[3] Compound 4i and compound 4t were the most active, with IC50 values of 0.041 µM and 0.065 µM, respectively.[3] These compounds were found to be non-competitive inhibitors and were non-toxic in cytotoxicity tests.[3]
Interestingly, derivatives synthesized from 4-(4-methylpiperazin-1-yl)benzaldehyde, a close structural analog of the title compound, have been shown to be selective MAO-A inhibitors. This suggests that the 4-(4-methylpiperazino)benzyl moiety can be a valuable pharmacophore for targeting monoamine oxidases.
. Table 3: MAO-B Inhibitory Activity of Benzylamine-Sulfonamide Derivatives
| Compound | hMAO-B IC50 (µM) | Inhibition Type |
| Compound 4i | 0.041 ± 0.001 | Non-competitive |
| Compound 4t | 0.065 ± 0.002 | Non-competitive |
| Selegiline (Reference) | 0.037 ± 0.001 | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the benzylamine derivatives discussed.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
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MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
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Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
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Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Anti-Mycobacterium Tuberculosis (Mtb) Activity Assay
The activity of compounds against M. tuberculosis is typically determined using a broth microdilution method.
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Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a specific McFarland standard.
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Compound Dilution: The test compounds are serially diluted in a 96-well plate containing a suitable broth medium (e.g., Middlebrook 7H9).
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Inoculation: The bacterial suspension is added to each well.
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Incubation: The plates are incubated at 37°C for a defined period (e.g., 7-14 days).
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the bacteria.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B can be measured using a fluorometric assay.
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Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are used. A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that generates a fluorescent product upon oxidation (e.g., Amplex Red) are prepared.
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Reaction Mixture: The test compound, MAO enzyme, and horseradish peroxidase are incubated together in a buffer.
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Reaction Initiation: The reaction is initiated by adding the substrate and the fluorescent probe.
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Fluorescence Measurement: The fluorescence is measured over time using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by the test compound is determined. IC50 values are calculated from the dose-response curves.
Visualizations
Synthetic Pathway to a Biologically Active Derivative
The following diagram illustrates a general synthetic route from a 4-(4-methylpiperazin-1-yl)benzaldehyde, a compound structurally related to this compound, to a thiazolylhydrazine derivative with potential biological activity.
Caption: Synthetic pathway from a benzaldehyde to a thiazolylhydrazine.
Experimental Workflow for In Vitro Anticancer Screening
This diagram outlines the typical workflow for evaluating the anticancer potential of a new chemical entity.
Caption: Workflow for in vitro anticancer drug screening.
Conclusion
While this compound is primarily a synthetic intermediate, the diverse and potent biological activities of structurally related benzylamine and piperazine derivatives highlight the potential of this chemical scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers interested in exploring the therapeutic applications of novel compounds synthesized from this compound and other related starting materials. Further investigation into the direct biological profiling of this compound and its derivatives is warranted to fully elucidate its potential in various therapeutic areas.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-(4-Methylpiperazino)benzylamine Analogues as EGFR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(4-Methylpiperazino)benzylamine analogues, focusing on their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. The information presented is compiled from preclinical research and aims to facilitate the rational design of more potent and selective anticancer agents.
Introduction
The this compound scaffold is a key pharmacophore in a novel class of reversible kinase inhibitors. These compounds have shown promise in targeting both wild-type and mutant forms of EGFR, a receptor tyrosine kinase frequently implicated in non-small-cell lung cancer (NSCLC). Understanding the relationship between the chemical structure of these analogues and their biological activity is crucial for optimizing their therapeutic potential. This guide summarizes the key SAR findings, presents comparative biological data, and provides detailed experimental methodologies.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of a series of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine analogues against wild-type EGFR and the T790M mutant, as well as their antiproliferative activity against the H1975 (EGFR L858R/T790M) and HCC827 (EGFR del E746-A750) NSCLC cell lines.[1]
| Compound ID | R Group (at N9 of purine) | EGFR wt IC50 (nM) | EGFR T790M IC50 (nM) | H1975 GI50 (nM) | HCC827 GI50 (nM) |
| 1 | H | 135.3 | 453.7 | >10000 | >10000 |
| 9a | Methyl | 25.6 | 112.4 | 1560 | 2130 |
| 9b | Ethyl | 15.3 | 65.7 | 890 | 1120 |
| 9c | n-Propyl | 12.8 | 54.1 | 650 | 870 |
| 9d | Isopropyl | 10.1 | 42.5 | 430 | 560 |
| 9e | Cyclopentyl | 5.2 | 21.3 | 85 | 110 |
| 9f | Cyclohexyl | 8.7 | 35.8 | 210 | 280 |
Data extracted from Yang et al., J Med Chem. 2012 Dec 13;55(23):10685-99.[1]
Key SAR Observations:
-
N9 Substitution on the Purine Ring: Introduction of an alkyl or cycloalkyl group at the N9 position of the purine core significantly enhances both enzymatic and cellular activity compared to the unsubstituted analogue (1 ).
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Effect of Alkyl Chain Length: Increasing the alkyl chain length from methyl (9a ) to n-propyl (9c ) leads to a gradual improvement in inhibitory potency.
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Impact of Branching and Cyclization: A branched alkyl group (isopropyl, 9d ) and cycloalkyl groups (cyclopentyl, 9e ; cyclohexyl, 9f ) at the N9 position result in the most potent compounds in this series.
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Optimal N9-Substituent: The cyclopentyl group (9e ) was identified as the optimal substituent, providing the lowest IC50 and GI50 values, indicating a favorable fit in the ATP-binding pocket of EGFR.
Experimental Protocols
A representative synthetic scheme for the preparation of the N9-substituted N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine analogues is outlined below.
Caption: General synthetic route for N9-substituted purine analogues.
Detailed Protocol:
-
N9-Alkylation: To a solution of 2,8-dichloro-9H-purine in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) and the corresponding alkyl or cycloalkyl halide are added. The mixture is stirred at room temperature until the reaction is complete.
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Nucleophilic Aromatic Substitution at C2: The resulting 2,8-dichloro-9-substituted-purine is reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under thermal conditions to selectively substitute the chlorine at the C2 position.
-
Nucleophilic Aromatic Substitution at C8: The intermediate from the previous step is then reacted with aniline, again with an acid catalyst and heat, to displace the chlorine at the C8 position, yielding the final N2, N8, 9-trisubstituted purine analogues.
The inhibitory activity of the compounds against EGFR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Detailed Protocol:
-
Reactions are carried out in a 384-well plate.
-
The test compounds are serially diluted and added to the wells.
-
Recombinant human EGFR kinase, a biotinylated poly(Glu,Tyr) substrate, and ATP are added to initiate the kinase reaction.
-
The reaction is incubated at room temperature.
-
The reaction is stopped, and a solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.
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After incubation to allow for antibody binding to the phosphorylated substrate, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated from the dose-response curves.
The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed Protocol:
-
H1975 and HCC827 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Signaling Pathway
The this compound analogues discussed herein exert their anticancer effects by inhibiting the EGFR signaling pathway. Downstream of EGFR, the PI3K/Akt pathway is a critical mediator of cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway downstream of EGFR.
Inhibition of EGFR by the this compound analogues prevents its autophosphorylation and subsequent activation of PI3K. This, in turn, blocks the conversion of PIP2 to PIP3, leading to reduced activation of Akt and its downstream effectors, ultimately resulting in decreased cell proliferation and survival.
Conclusion
The structure-activity relationship studies of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine analogues have identified key structural features that govern their inhibitory potency against EGFR and their antiproliferative effects in NSCLC cell lines. Specifically, the introduction of a cyclopentyl group at the N9 position of the purine ring has been shown to be optimal for activity. These findings provide a rational basis for the design of next-generation EGFR inhibitors with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of cancer. Further optimization of this scaffold may lead to the development of clinically viable drug candidates.
References
A Comparative Analysis of Piperazine Derivatives: Unraveling the Biological Profile of 1-Benzylpiperazine
A direct comparative guide to the biological activities of 4-(4-Methylpiperazino)benzylamine and 1-benzylpiperazine (BZP) cannot be provided at this time. Extensive literature searches indicate that while 1-benzylpiperazine is a well-characterized psychoactive compound with a wealth of available biological data, this compound is primarily documented as a chemical intermediate in synthetic chemistry, with no publicly available experimental data on its biological activity. Notably, it has been cited as a key intermediate in the synthesis of the anticancer drug imatinib.
This guide will therefore focus on a comprehensive overview of the known biological activities of 1-benzylpiperazine, presenting experimental data and methodologies to serve as a valuable resource for researchers, scientists, and drug development professionals.
1-Benzylpiperazine (BZP): A Profile of a Psychoactive Stimulant
1-Benzylpiperazine is a synthetic compound that has been widely studied for its stimulant and euphoric effects, acting primarily on the central nervous system.[1][2][3] It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][3]
Mechanism of Action
BZP exhibits a complex pharmacological profile, primarily interacting with monoamine neurotransmitter systems. Its primary mechanisms of action include:
-
Monoamine Transporter Interaction: BZP enhances the release of dopamine and serotonin, and to a lesser extent norepinephrine, by interacting with their respective transporters (DAT, SERT, NET).[2][4] This leads to increased synaptic concentrations of these neurotransmitters.
-
Serotonin Receptor Agonism: BZP acts as a non-selective agonist at various serotonin receptors.[1][2] Its interaction with 5-HT2A receptors may contribute to mild hallucinogenic effects at high doses.[2]
-
α2-Adrenergic Receptor Antagonism: BZP is an antagonist at α2-adrenoceptors, which inhibits the negative feedback mechanism for norepinephrine release, leading to increased noradrenergic activity.[2]
The stimulant effects of BZP are considered to be similar to those of d-amphetamine, though it is less potent.[2][3]
Quantitative Biological Data
The following tables summarize key quantitative data regarding the biological activity of 1-benzylpiperazine.
Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine
| Transporter | Assay Type | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | Neurotransmitter Release | EC50 | 175 nM | [2] |
| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC50 | 62 nM | [2] |
| Serotonin Transporter (SERT) | Neurotransmitter Release | EC50 | 6050 nM | [2] |
Table 2: Receptor Binding Affinities of 1-Benzylpiperazine (Selected Receptors)
| Receptor | Assay Type | Parameter | Value (Ki, nM) | Reference |
| 5-HT1A | Radioligand Binding | Ki | >3000 | [4] |
| 5-HT1B | Radioligand Binding | Ki | >3000 | [4] |
| 5-HT2A | Radioligand Binding | Ki | 25 | [4] |
| α1-Adrenergic | Radioligand Binding | Ki | 77 | [4] |
| D2 Dopamine | Radioligand Binding | Ki | >3000 | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize the biological activity of compounds like 1-benzylpiperazine.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of a compound to specific receptors.
-
General Protocol:
-
Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.
-
Incubate the membranes with a specific radiolabeled ligand (e.g., [3H]-pentazocine for σ1 receptors) and varying concentrations of the test compound (1-benzylpiperazine).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Calculate the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.
-
Neurotransmitter Release Assays
-
Objective: To measure the ability of a compound to evoke the release of neurotransmitters from nerve terminals.
-
General Protocol (using synaptosomes):
-
Isolate synaptosomes (resealed nerve terminals) from specific brain regions (e.g., striatum for dopamine release).
-
Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]-dopamine).
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Expose the synaptosomes to varying concentrations of the test compound (1-benzylpiperazine).
-
Collect the supernatant and measure the amount of released radiolabeled neurotransmitter using liquid scintillation counting.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Signaling Pathway
The primary signaling pathway affected by 1-benzylpiperazine involves the modulation of monoaminergic neurotransmission. An overview of this process is depicted below.
Figure 1. Simplified signaling diagram of 1-benzylpiperazine's action on monoaminergic neurons.
Conclusion
1-benzylpiperazine is a psychoactive substance with well-documented stimulant properties mediated through its interaction with dopamine, serotonin, and norepinephrine systems. The lack of publicly available biological data for this compound prevents a direct comparison. The information provided herein for BZP serves as a comprehensive reference for its known pharmacological profile. Further research into the biological activities of related piperazine derivatives is warranted to better understand their structure-activity relationships and potential therapeutic or toxicological implications.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(4-Methylpiperazin-1-yl)benzylamine | CymitQuimica [cymitquimica.com]
- 3. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Methylpiperazino)benzylamine
This guide provides a comprehensive comparison of potential analytical methods for the validation of 4-(4-Methylpiperazino)benzylamine, a key chemical intermediate used in the synthesis of novel pharmaceuticals and specialty chemicals.[1] For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data through rigorous method validation is a critical requirement for regulatory compliance and product quality.
While specific validated methods for this compound are not extensively published, this guide outlines two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally similar piperazine and benzylamine derivatives.[2][3][4] The validation parameters discussed are based on the International Council on Harmonisation (ICH) Q2(R1) guidelines.
Overview of Proposed Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. This method offers excellent resolution and sensitivity for quantitative analysis of the active pharmaceutical ingredient (API) and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high specificity and is a powerful tool for identification and quantification, particularly for volatile and semi-volatile compounds. It is an excellent alternative or confirmatory technique, especially for identifying unknown impurities or degradants.[3][5]
The following sections detail the validation parameters, experimental protocols, and comparative performance data for these two proposed methods.
Method Validation Parameters: A Comparative Analysis
Analytical method validation establishes through documented evidence that a procedure is fit for its intended purpose.[6] The following tables summarize the expected performance characteristics for hypothetical HPLC-UV and GC-MS methods for this compound, with performance data extrapolated from validated methods for related compounds.[2][7]
1. Specificity and Stability-Indicating Power
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[8][9] A truly stability-indicating method will resolve the main peak from all degradant peaks.
2. Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) | Acceptance Criteria (Typical) |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Covers 80-120% of the expected concentration |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 |
| Y-intercept | Minimal, close to zero | Minimal, close to zero | Should not be significantly different from zero |
3. Accuracy
Accuracy is the closeness of the test results to the true value, typically determined by spike/recovery studies at multiple concentration levels.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) | Acceptance Criteria (Typical) |
| Concentration Levels | 3 (e.g., 50%, 100%, 150% of target) | 3 (e.g., LOQ, Mid, High Range) | At least 3 levels covering the specified range |
| Average Recovery (%) | 99.5%[2] | 98.8%[7] | 98.0% - 102.0% |
| RSD of Recovery (%) | < 1.0% | < 1.5% | ≤ 2.0% |
4. Precision
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) | Acceptance Criteria (Typical) |
| Repeatability (Intra-day) | RSD ≤ 0.8%[2] | RSD ≤ 1.5% | RSD ≤ 1.0% |
| Intermediate Precision (Inter-day) | RSD ≤ 1.5%[2] | RSD ≤ 2.5% | RSD ≤ 2.0% |
5. Detection & Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) | Acceptance Criteria (Typical) |
| LOD | 0.1 µg/mL | 0.01 µg/mL[7] | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | 0.3 µg/mL[2] | 0.03 µg/mL[7] | Signal-to-Noise Ratio ≥ 10:1; with acceptable precision and accuracy |
Experimental Protocols
Detailed protocols are essential for reproducing analytical methods. Below are proposed starting protocols for the analysis of this compound.
Protocol 1: Proposed Reversed-Phase HPLC-UV Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a gradient or isocratic elution. A potential starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile phase or a mixture of water and acetonitrile.
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent. Prepare working standards by serial dilution to cover the linearity range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample to a target concentration of 50 µg/mL in diluent. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Proposed GC-MS Method
-
Chromatographic System:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C and hold for 5 minutes.[5]
-
Inlet Temperature: 270 °C, Splitless mode.
-
Injection Volume: 1 µL.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV. Scan range of 40-450 amu for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation:
-
Solvent: Dichloromethane or Methanol.
-
Standard Solution: Prepare a stock solution of 1 mg/mL. Serially dilute to prepare working standards covering the desired range (e.g., 0.1-20 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to a target concentration of 10 µg/mL.
-
Protocol 3: Forced Degradation Study
-
Preparation: Prepare solutions of this compound at approximately 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 2 hours. Neutralize before analysis.[12]
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours. Neutralize before analysis.[12]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid powder to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution and solid drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating method (e.g., the proposed HPLC method). Aim for 5-20% degradation for optimal results.
Conclusion
The validation of an analytical method for this compound requires a systematic approach guided by regulatory standards. While both HPLC and GC-MS are suitable techniques, the choice depends on the specific application. HPLC is often preferred for routine quality control and purity testing due to its robustness and precision. GC-MS serves as an invaluable tool for structural elucidation of unknown impurities and as a highly specific quantitative method.
This guide provides the foundational protocols and expected performance benchmarks based on methods for analogous compounds. Researchers must perform in-lab validation to establish the specific performance characteristics and ensure the chosen method is suitable for its intended purpose in the development and control of pharmaceuticals containing this intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. scholars.direct [scholars.direct]
- 8. medcraveonline.com [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zenodo.org [zenodo.org]
- 12. ijrpp.com [ijrpp.com]
A Comparative Guide to Catalysts for the Synthesis of 4-(4-Methylpiperazino)benzylamine
The synthesis of 4-(4-methylpiperazino)benzylamine, a key intermediate in pharmaceutical and materials science, can be achieved through several catalytic routes. This guide provides a comparative analysis of two prominent methods: Palladium-catalyzed Buchwald-Hartwig amination and Nickel-catalyzed reductive amination. The performance of these catalytic systems is evaluated based on reaction efficiency, conditions, and catalyst characteristics, supported by experimental data from analogous syntheses.
Overview of Synthetic Strategies
Two primary catalytic pathways for the synthesis of N-arylpiperazine derivatives like this compound are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[1] It is a versatile method for the synthesis of aryl amines.
-
Reductive Amination: This method involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced to an amine.[2][3] This can be a one-pot reaction and often utilizes transition metal catalysts like nickel.
Performance Comparison of Catalytic Systems
The following tables summarize quantitative data from studies on reactions analogous to the synthesis of this compound, illustrating the performance of representative palladium and nickel catalysts.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / Xantphos | 4-Bromotoluene, N-Methylpiperazine | NaOt-Bu | Toluene | 70 | 5 | 92 | [4] |
| [Pd(IPr*)(cinnamyl)Cl] | 4-Chlorotoluene, N-Methylaniline | NaOt-Bu | t-Amyl alcohol | RT | 1 | >99 | [5] |
Table 2: Nickel-Catalyzed Reductive Amination
| Catalyst System | Reactants | Reducing Agent | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Modified Nano Nickel | 4-(4-Methylphenoxy)benzonitrile, Ammonia | H₂ | Ethanol | 100 | 2.0 | 5 | >95 | Patent CN111333333A |
Experimental Protocols
3.1. General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is based on the synthesis of N-arylpiperazines.
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (1 mol%), a phosphine ligand (e.g., Xantphos, 1.5 mol%), and NaOt-Bu (1.4 equiv).
-
Reaction Setup: The Schlenk tube is evacuated and backfilled with an inert gas (e.g., argon). Toluene (solvent), 4-halobenzylamine (1.0 equiv), and 1-methylpiperazine (1.2 equiv) are added via syringe.
-
Reaction: The mixture is heated to the desired temperature (e.g., 70-100 °C) and stirred for the specified time.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
3.2. General Protocol for Nickel-Catalyzed Reductive Amination
This protocol is based on the hydrogenation of a nitrile precursor.
-
Catalyst Preparation: Modified nano nickel catalyst is prepared by the reduction of a nickel salt (e.g., nickel chloride) in the presence of a surfactant and a reducing agent (e.g., sodium borohydride).
-
Reaction Setup: A high-pressure autoclave is charged with 4-(4-methylpiperazino)benzonitrile, the nickel catalyst, and a solvent such as ethanol and aqueous ammonia.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 2.0 MPa). The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required duration.
-
Workup and Purification: After cooling and venting the hydrogen, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue is then purified, for instance, by distillation or crystallization, to yield the final product.
Visualized Workflows and Comparisons
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Assessing the Purity of Commercial 4-(4-Methylpiperazino)benzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 4-(4-Methylpiperazino)benzylamine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for common analytical techniques, presents comparative data, and visualizes experimental workflows to aid in the selection of the most appropriate purity assessment strategy.
Introduction to Purity Assessment
The purity of a chemical intermediate like this compound can be influenced by the synthetic route and purification methods employed by the manufacturer. Common impurities may include residual starting materials, by-products, and degradation products. Therefore, robust analytical methods are essential for quality control and to ensure lot-to-lot consistency. The most prevalent analytical techniques for purity determination in the pharmaceutical industry include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of equipment. Below is a comparative summary of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range for Commercial Grade |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[1][2] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][2] | Requires reference standards for impurity identification and quantification. | 90-98%[2][4] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.[1][3] | Excellent for volatile impurities and residual solvents, provides structural information for impurity identification.[1][3] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required. | 90-98%[2][4] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Absolute method for quantification without a reference standard (qNMR), provides unambiguous structural elucidation of impurities. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | >95% (by qNMR) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and optimized for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated protocol for a similar piperazine derivative and is suitable for the quantitative determination of purity and impurity profiling.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is designed for the analysis of volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and chromatographic performance.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative NMR (qNMR) can be used for an absolute purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.
Potential Impurities
Based on the likely synthesis of this compound via reductive amination of 4-formylbenzonitrile followed by reduction of the nitrile, or reductive amination of 4-aminobenzaldehyde with N-methylpiperazine, the following impurities could be present:
-
Starting Materials: 4-formylbenzonitrile, N-methylpiperazine, 4-aminobenzaldehyde.
-
Intermediate: The corresponding imine formed between the aldehyde and the amine.[3]
-
By-products: Dibenzylamine derivatives from over-alkylation.[9]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. 4-(4-Methylpiperazin-1-yl)benzylamine | CymitQuimica [cymitquimica.com]
- 5. ojp.gov [ojp.gov]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
In Vitro Screening of 4-(4-Methylpiperazino)benzylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-methylpiperazino)benzylamine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways, particularly in oncology. This guide provides a comparative analysis of the in vitro performance of various derivatives, summarizing key experimental data and methodologies to aid in the evaluation and selection of compounds for further drug development.
Performance Comparison of Key Derivatives
The following tables summarize the in vitro activity of notable this compound derivatives and related compounds from published studies. These tables facilitate a direct comparison of their potency against various cancer cell lines and kinases.
Table 1: Anticancer Activity of this compound and Related Derivatives
| Compound ID | Scaffold/Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| CHMFL-ABL/KIT-155 | 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide | K562 (CML) | Antiproliferative | Not explicitly stated in abstract | - | - |
| Compound 7a | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | HepG2, A549, HCT116, MCF-7 | Antiproliferative | 0.029-0.147 | - | - |
| Scaffold I Derivative | 4-(3-(4-methylpiperazin-1-yl) propoxy)-N-phenylbenzamide | A-549 (Lung) | MTT | - | Gefitinib | 16.56[1] |
| Scaffold II Derivative | (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiper- azin-1-yl)propoxy)phenyl)methanone | HCT-116 (Colon) | MTT | - | Gefitinib | 10.51[1] |
| Vindoline-Piperazine Conjugate 23 | Vindoline with [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | GI50 | 1.00[2] | - | - |
| Vindoline-Piperazine Conjugate 25 | Vindoline with 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (NSCLC) | GI50 | 1.35[2] | - | - |
Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives
| Compound ID | Target Kinase(s) | Assay Type | IC50 (nM) |
| CHMFL-ABL/KIT-155 | ABL | Biochemical | 46[3][4] |
| CHMFL-ABL/KIT-155 | c-KIT | Biochemical | 75[3][4] |
| AZD0530 | c-Src | Enzymatic | Low nanomolar |
| AZD0530 | Abl | Enzymatic | Low nanomolar |
| M58539 | beta-tryptase | Biochemical | 5.0[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the comparison tables.
Cell Viability/MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
-
Cell Seeding: Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at a specified density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a positive control (e.g., Gefitinib) for a specified duration (e.g., 48-72 hours).[1]
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Kinase Inhibition Assay (Biochemical)
Biochemical assays are used to determine the direct inhibitory effect of a compound on a purified enzyme.
-
Assay Components: The assay mixture typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
Visualizing Mechanisms and Workflows
To better understand the context of the in vitro screening process and the potential mechanisms of action of these derivatives, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different purification techniques for 4-(4-Methylpiperazino)benzylamine
For researchers, scientists, and professionals in drug development, obtaining high-purity 4-(4-Methylpiperazino)benzylamine is crucial for the reliability and reproducibility of experimental results. This guide provides a comparative analysis of common purification techniques for this compound, supported by established chemical principles and data from analogous compounds.
Comparison of Purification Techniques
The selection of an appropriate purification method for this compound depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. The following table summarizes the efficacy of common techniques.
| Purification Technique | Typical Final Purity | Expected Yield | Throughput | Cost & Complexity | Best Suited For |
| Recrystallization | 98-99.5% | Moderate to High | Low to Moderate | Low | Purifying moderate to large quantities of solid crude product with moderate initial purity. |
| Column Chromatography | >99.5% | Moderate | Low | High | Achieving very high purity, separating complex mixtures, or purifying small quantities. |
| Acid-Base Extraction | Purity varies | High | High | Low | Pre-purification of crude product to remove non-basic impurities. |
| Vacuum Distillation | >99% | High | Moderate to High | Moderate | Purifying large quantities of thermally stable liquid impurities or the product itself if it's a liquid. |
Experimental Protocols
Below are detailed methodologies for the most effective purification techniques for this compound.
Recrystallization
Recrystallization is a highly effective method for purifying solids, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol:
-
Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A mixed solvent system, such as ethanol/diethyl ether, may also be effective.[1]
-
Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, which is then boiled for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. The cooling can be followed by placing the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.
Column Chromatography
Column chromatography provides the highest level of purification by separating compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary and Mobile Phase Selection: For a polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal eluent composition should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4). A gradient of increasing polarity is often used.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and allow it to flow through the silica gel. Collect the eluting solvent in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Process Workflows
The following diagrams illustrate the logical flow of the purification and analysis processes.
Caption: Recrystallization workflow for this compound.
Caption: Post-purification analysis workflow.
References
A Comparative Guide to Cross-Reactivity of Antibodies Targeting 4-(4-Methylpiperazino)benzylamine Derivatives
For researchers and professionals in drug development, the specificity of an antibody is a critical attribute that dictates its reliability in immunoassays and its safety and efficacy as a therapeutic agent. This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal or monoclonal antibodies raised against 4-(4-Methylpiperazino)benzylamine, a hapten that may be conjugated to a carrier protein to elicit an immune response. The structural motif of a substituted benzylamine linked to a piperazine ring is common in medicinal chemistry, making the assessment of antibody cross-reactivity against structurally related molecules essential.
This guide outlines the necessary experimental protocols, presents a model for data interpretation through structured tables, and visualizes the experimental workflow. The provided data is illustrative, serving as a template for the analysis of actual experimental results.
Experimental Protocols
The cornerstone of an antibody cross-reactivity study is the use of immunoassays to determine the relative binding of the antibody to the target antigen and a panel of potentially cross-reacting compounds. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and robust method for this purpose.
Competitive ELISA Protocol
-
Antigen Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA) that is different from the one used for immunization (e.g., Keyhole Limpet Hemocyanin, KLH). This prevents the detection of antibodies against the carrier protein. The plates are incubated overnight at 4°C and then washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in Phosphate Buffered Saline with Tween-20, PBS-T) to prevent non-specific binding of the antibody. The plates are incubated for 1-2 hours at room temperature and then washed.
-
Competitive Inhibition: A fixed, predetermined concentration of the anti-4-(4-Methylpiperazino)benzylamine antibody is mixed with varying concentrations of the target compound (the analyte) or potential cross-reactants. These mixtures are incubated to allow the compounds to bind to the antibody.
-
Incubation with Coated Plate: The antibody-compound mixtures are then added to the antigen-coated and blocked microtiter plate wells. The plate is incubated for 1-2 hours at room temperature. During this time, any antibody that has not bound to the free compound in the mixture can bind to the coated antigen.
-
Detection: The plate is washed to remove unbound antibodies and compounds. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that recognizes the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition and Signal Measurement: After another wash step, a chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB) is added. The color development is stopped after a specific time with a stop solution (e.g., sulfuric acid), and the absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 450 nm). The intensity of the signal is inversely proportional to the concentration of the free compound in the initial mixture.
-
Data Analysis: The concentration of each test compound that causes 50% inhibition of the antibody binding to the coated antigen (IC50) is calculated from a dose-response curve. The percent cross-reactivity is then calculated relative to the target analyte.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Data Presentation
The results of the cross-reactivity studies are best summarized in a table that clearly presents the IC50 values and the calculated percent cross-reactivity for each tested compound.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% | |
| 4-(Piperazino)benzylamine | 50 | 20% | |
| 4-(4-Ethylpiperazino)benzylamine | 25 | 40% | |
| Benzylamine | >10,000 | <0.1% | |
| 1-Methylpiperazine | >10,000 | <0.1% | |
| 4-Methoxybenzylamine | >10,000 | <0.1% | |
| Imatinib | 500 | 2% |
Note: The structures and data presented in this table are hypothetical and for illustrative purposes only.
Experimental Workflow and Logical Relationships
The workflow for assessing antibody cross-reactivity is a systematic process that moves from initial screening to detailed characterization.
Caption: Workflow for Antibody Cross-Reactivity Assessment.
This guide provides a foundational understanding of the principles and practices involved in the cross-reactivity profiling of antibodies raised against this compound derivatives. Adherence to these systematic evaluation processes is paramount for the development of specific and reliable antibody-based tools for research and diagnostic applications.
Performance Benchmark: 4-(4-Methylpiperazino)benzylamine and Alternatives in the Synthesis of Imatinib Precursors
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a critical aspect of the drug development pipeline. This guide provides a comparative analysis of the performance of 4-(4-methylpiperazino)benzylamine and structurally similar amines in the synthesis of a crucial precursor for the anticancer drug, Imatinib. The comparison focuses on reaction efficiency, yield, and process simplicity, supported by experimental data from published literature and patents.
Introduction to the Synthetic Route
Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). A key building block in its synthesis is 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. The formation of the central C-N bond, typically through the alkylation of a piperazine derivative, is a pivotal step in the synthetic sequence. This guide benchmarks the performance of different substituted benzylamines and related compounds in this critical transformation.
Comparison of Synthetic Methodologies
The primary synthetic route to the Imatinib precursor involves the reaction of a benzyl derivative with N-methylpiperazine. Two common approaches are the alkylation of N-methylpiperazine with a p-substituted benzyl halide and the reductive amination of a suitable benzaldehyde with N-methylpiperazine. Below is a comparison of these methods, highlighting the role and efficiency of the amine component.
Data Presentation: Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzonitrile
This table summarizes the quantitative data for the synthesis of a direct precursor to the target benzoic acid, showcasing the efficiency of the N-alkylation step.
| Starting Material (Benzyl Component) | Amine Reagent | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Cyanobenzyl chloride | N-Methylpiperazine | None | Ethanol/Water | 70-100 | 1-2 | High (implied) | [1][2] |
| 4-Formylbenzonitrile | N-Methylpiperazine | Sodium triacetoxyborohydride | Not specified | Not specified | Not specified | 95-99 | [3] |
| p-Chloromethyl benzoyl chloride | N-Methylpiperazine | Not applicable | Not specified | Not specified | Not specified | High (implied) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further study.
Protocol 1: Alkylation of N-Methylpiperazine with p-Cyanobenzyl Chloride
Procedure:
-
p-Cyanobenzyl chloride (1 equivalent) is dissolved in a mixed solvent of ethanol and water (2:1 v/v).[1][2]
-
N-Methylpiperazine (1.2-1.5 equivalents) is added to the solution.[2]
-
The reaction mixture is heated to a temperature between 70°C and 100°C for 1-2 hours.[2]
-
After cooling to room temperature, the ethanol is removed under reduced pressure to yield 4-(4-methyl-1-piperazinyl)benzonitrile.[1]
-
The subsequent hydrolysis to the benzoic acid is achieved by refluxing with sodium hydroxide.[1]
Protocol 2: Reductive Alkylation of 1-Methylpiperazine
Procedure:
-
A mixture of 4-formylbenzoic acid (1 equivalent) and sodium bicarbonate (1.5 equivalents) in methanol is prepared.[3]
-
1-Methylpiperazine (1.15 equivalents) is added to the mixture.[3]
-
The resulting mixture is stirred under reflux for 8 hours.[3]
-
After cooling to room temperature, sodium borohydride (1.2 equivalents) is added, and the reaction is stirred overnight.[3]
-
The volatiles are evaporated, and the residue is treated with water and extracted with dichloromethane to afford the product.[3]
Mandatory Visualizations
Logical Relationship: Synthesis of Imatinib Precursor
Caption: Synthetic pathways to a key Imatinib intermediate.
Experimental Workflow: Alkylation and Hydrolysis
Caption: Step-by-step workflow for the synthesis.
Performance Analysis and Comparison with Alternatives
The direct alkylation of N-methylpiperazine with p-cyanobenzyl chloride offers a straightforward and efficient method for constructing the desired carbon-nitrogen bond. The reaction proceeds under relatively mild conditions and in a short timeframe, making it an attractive option for large-scale synthesis.[1][2]
The reductive amination route, while potentially having a higher reported yield (95-99%), involves the use of a specialized reducing agent, sodium triacetoxyborohydride.[3] This may add to the cost and complexity of the process compared to the direct alkylation method.
While specific comparative data for this compound in this exact synthetic step is not available in the searched literature, its structural similarity to the reactants used suggests it would be a viable, albeit less direct, starting material. For instance, if one were to start with this compound, a subsequent oxidation of the benzylamine to a nitrile or carboxylic acid would be necessary, adding steps to the overall synthesis.
In the context of synthesizing the Imatinib precursor, directly using N-methylpiperazine as the amine source appears to be the most efficient and commonly employed strategy. The choice between the alkylation of a benzyl halide and the reductive amination of a benzaldehyde would depend on factors such as the cost and availability of the starting materials and reagents, as well as scalability considerations.
References
- 1. Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(4-Methylpiperazino)benzylamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal of 4-(4-methylpiperazino)benzylamine, a compound that requires careful waste management due to its potential hazards.
Hazard Profile and Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, an analysis of its structural components—a benzylamine core and a methylpiperazine group—indicates that it should be handled as a hazardous substance. Analogous compounds exhibit properties that include being corrosive, causing severe skin burns and eye damage, and being harmful if swallowed.[1][2][3] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE) during Handling and Disposal:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is often the preferred method for such organic compounds.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
1. Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible container for waste collection. The container must be kept tightly closed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents and acids.[2][4]
-
Storage Location: Keep the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.[6]
2. Spill Management:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: In case of a spill, prevent the material from entering drains or waterways.
-
Cleanup: Absorb the spilled material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
3. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company.[6]
-
Documentation: Maintain all necessary documentation regarding the disposal of the hazardous waste in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and the necessary steps to ensure safe and compliant disposal.
References
- 1. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
